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  • Product: 3-isopropyl-1-methyl-4-nitro-1H-pyrazole
  • CAS: 1808163-71-4

Core Science & Biosynthesis

Foundational

3-isopropyl-1-methyl-4-nitro-1H-pyrazole structural analogs

An In-depth Technical Guide to the Synthesis, Structure-Activity Relationships, and Applications of 3-isopropyl-1-methyl-4-nitro-1H-pyrazole and Its Structural Analogs Executive Summary The pyrazole nucleus is a privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis, Structure-Activity Relationships, and Applications of 3-isopropyl-1-methyl-4-nitro-1H-pyrazole and Its Structural Analogs

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemistry, forming the core of numerous biologically active compounds.[1][2][3][4] The introduction of a nitro group, particularly at the 4-position, significantly modulates the electronic properties of the ring and provides a versatile synthetic handle for further functionalization. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of 3-isopropyl-1-methyl-4-nitro-1H-pyrazole and its structural analogs. While the title compound is not extensively documented, we will leverage established principles of pyrazole chemistry and data from closely related structures to present a robust framework. We will explore advanced synthetic methodologies for the regioselective construction of the substituted nitropyrazole core, delve into the critical structure-activity relationships (SAR) that govern biological efficacy, and outline detailed experimental protocols for synthesis, characterization, and biological evaluation.

The Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery

The five-membered aromatic heterocycle of pyrazole, with its two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3] Its unique structure allows it to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[3] This versatility has led to the development of numerous FDA-approved drugs for a wide range of therapeutic areas, including inflammation, cancer, and infectious diseases.[5] The ability to readily functionalize the pyrazole ring at multiple positions allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an ideal scaffold for generating diverse chemical libraries in the pursuit of novel therapeutic agents.[2]

Synthetic Strategies for Substituted Nitropyrazoles

The synthesis of specifically substituted pyrazoles, such as the 3-isopropyl-1-methyl-4-nitro-1H-pyrazole series, requires precise control over regioselectivity. The choice of synthetic strategy is dictated by the availability of starting materials and the desired substitution pattern.

Foundational Construction of the Pyrazole Ring

Two classical and highly effective methods for constructing the pyrazole core are the Knorr synthesis and 1,3-dipolar cycloadditions.

  • Knorr Pyrazole Synthesis: This foundational method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] Its primary advantage lies in the simplicity and commercial availability of the starting materials. For the synthesis of a 3-isopropyl substituted pyrazole, the corresponding 1,3-dicarbonyl precursor (e.g., 4-methyl-1,3-pentanedione) would be required. A critical consideration is the potential for regioisomerism when using unsymmetrical dicarbonyls and substituted hydrazines, which can lead to mixtures of products.[1]

  • [3+2] Dipolar Cycloaddition: This powerful strategy offers excellent control over regioselectivity.[3][6] It typically involves the reaction of a diazo compound with an alkyne.[7] Modern variations of this approach provide access to highly functionalized pyrazoles under mild conditions.[8]

Key Functionalization and Predictive Synthesis

Once the core is formed, subsequent reactions establish the final substitution pattern. The synthesis of the target compound class can be logically predicted through a multi-step sequence involving nitration and N-alkylation.[9][10]

  • Nitration: The introduction of a nitro group at the C4 position is a crucial step. This is typically achieved using a nitrating agent like a mixture of fuming nitric acid and sulfuric acid, or acetyl nitrate prepared from acetic anhydride and nitric acid.[9][11] The reaction must be performed at low temperatures (0-5°C) to control the exothermic process and prevent side reactions.

  • N-Alkylation: The final step involves the regioselective alkylation of the pyrazole nitrogen. To synthesize the title compound, N-methylation would be followed by the introduction of the isopropyl group, or vice-versa. However, a more direct route involves the alkylation of 3-methyl-4-nitro-1H-pyrazole. Due to the steric hindrance imposed by the adjacent methyl group at the C3-position, alkylation with an isopropyl halide is expected to occur predominantly at the N1 position, yielding the desired product with high regioselectivity.[9]

Predictive Synthetic Workflow

The following diagram illustrates a logical and efficient workflow for the synthesis of the closely related isomer, 1-isopropyl-3-methyl-4-nitro-1H-pyrazole, which serves as a model for this class of compounds.

G Start 3-Methyl-1H-pyrazole Nitration_Step Nitration Start->Nitration_Step Intermediate 3-Methyl-4-nitro-1H-pyrazole (CAS: 5334-39-4) Nitration_Step->Intermediate HNO₃ / H₂SO₄ 0-5 °C Alkylation_Step N-Isopropylation Intermediate->Alkylation_Step Product 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Alkylation_Step->Product 2-Bromopropane, K₂CO₃, DMF 60-80 °C

Caption: Proposed synthetic workflow for 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.

Experimental Protocol: Predictive Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole

This protocol is based on established methodologies for pyrazole functionalization.[9][12]

Part A: Nitration of 3-methyl-1H-pyrazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve 3-methyl-1H-pyrazole (1.0 eq) in glacial acetic acid. Cool the flask to 0°C in an ice bath.

  • Preparation of Nitrating Agent: In a separate flask, slowly add fuming nitric acid (1.1 eq) to acetic anhydride (1.5 eq) while maintaining the temperature below 10°C to prepare acetyl nitrate.

  • Nitration: Add the prepared acetyl nitrate dropwise to the cooled pyrazole solution. The reaction temperature must be maintained below 5°C throughout the addition.

  • Reaction Monitoring: Stir the mixture at 0°C for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into ice water and neutralize to pH ~7 with a saturated solution of sodium carbonate.

  • Isolation: Collect the precipitated product, 3-methyl-4-nitro-1H-pyrazole, by filtration. Wash the solid with cold water and dry under vacuum.

Part B: N-isopropylation of 3-methyl-4-nitro-1H-pyrazole

  • Reaction Setup: To a solution of 3-methyl-4-nitro-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as DMF, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Alkylating Agent: Add 2-bromopropane (1.5 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 70°C and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final product.

Structure-Activity Relationships (SAR) of Pyrazole Analogs

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the ring.[2] Understanding these SAR is critical for designing potent and selective molecules.

  • N1-Position: The substituent at the N1 position significantly influences binding affinity and selectivity. For cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at N1 was found to be optimal.[13] In estrogen receptor modulators, altering the N1-substituent can switch the compound's activity profile from agonist to antagonist.

  • C3-Position: This position is crucial for establishing key interactions with the target protein. For many kinase inhibitors, the C3 position is functionalized with groups capable of forming hydrogen bonds.

  • C4-Position: The 4-nitro group is a strong electron-withdrawing group, which polarizes the ring and can influence the pKa of the molecule. More importantly, it serves as a key synthetic intermediate. The nitro group can be readily reduced to a 4-amino group, which provides a vector for further library development through amidation, sulfonylation, or other coupling reactions.[12] This amine is a common feature in many potent kinase inhibitors.

  • C5-Position: Substitution at the C5 position can modulate potency and selectivity. In a series of cannabinoid receptor antagonists, a para-substituted phenyl ring at the C5 position was found to be a requirement for potent activity.[13]

PositionSubstituent VariationGeneral Impact on Biological ActivityReferences
N1 Small Alkyl vs. Substituted ArylModulates selectivity and pharmacokinetic properties. Aryl groups can provide additional binding interactions (e.g., pi-stacking).[13][14]
C3 Isopropyl vs. Other Alkyl/ArylAffects steric fit within the binding pocket. Can be tuned to enhance potency and selectivity for a specific target.[15]
C4 Nitro (-NO₂) vs. Amino (-NH₂)The -NO₂ group is strongly electron-withdrawing. The -NH₂ group is a versatile handle for derivatization into amides, ureas, etc., often crucial for activity.[12]
C5 Hydrogen vs. Phenyl/Substituted PhenylCan significantly enhance binding affinity. Para-substituted phenyl groups are often optimal for certain receptor classes.[13]

Potential Therapeutic Applications & Mechanisms of Action

Given the vast biological activities reported for nitropyrazole analogs, this class of compounds holds potential in several therapeutic and industrial areas.

  • Oncology (Kinase Inhibition): Many pyrazole derivatives are potent kinase inhibitors. The 4-aminopyrazole core is a well-established scaffold for targeting kinases in the ATP-binding pocket. The amino group often acts as a hinge-binder, forming critical hydrogen bonds. The N1 and C3 substituents explore deeper pockets, providing potency and selectivity.

  • Inflammation: Pyrazole-containing molecules like Celecoxib are potent and selective COX-2 inhibitors, a key target in anti-inflammatory therapy.[2]

  • Agrochemicals: Pyrazole carboxamides are a major class of fungicides that act by inhibiting the succinate dehydrogenase (SDHI) enzyme in the mitochondrial electron transport chain, which blocks cellular respiration in fungi.[12] The core structure of the title compound is a promising starting point for developing novel SDHI fungicides.

Proposed Mechanism: Kinase Inhibition

The diagram below illustrates the general mechanism by which a 4-aminopyrazole derivative (obtained after reduction of the nitro group) could inhibit a protein kinase.

G cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone NH) Pocket Hydrophobic Pocket Solvent_Front Solvent Front Inhibitor 4-Aminopyrazole Analog (Reduced from Nitro) Inhibitor->Hinge H-Bond from 4-Amino Group Inhibitor->Pocket N1/C3 Groups (e.g., Isopropyl) Occupy Pocket ATP ATP ATP->Hinge Block Binding Blocked ATP->Block Block->Hinge No_Phospho Substrate Phosphorylation Inhibited

Caption: General binding mode of a 4-aminopyrazole analog as a kinase inhibitor.

Protocols for Characterization and Evaluation

Physicochemical Characterization

The structural confirmation of synthesized analogs should be performed using a standard suite of spectroscopic methods.[10][16]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the substitution pattern and overall structure. The chemical shifts will verify the positions of the isopropyl, methyl, and nitro groups.[17]

  • Infrared (IR) Spectroscopy: The presence of the nitro group will be confirmed by strong characteristic absorption bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.

Protocol: General In Vitro Kinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of pyrazole analogs against a target protein kinase.[3]

  • Reagents & Buffers: Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare stock solutions of the target kinase, a suitable peptide substrate, and ATP.

  • Compound Preparation: Prepare a 10 mM stock solution of the test pyrazole compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC₅₀ determination.

  • Reaction Initiation: In a 96-well plate, add the kinase, the test compound dilution, and the substrate peptide. Allow a brief pre-incubation period (e.g., 15 minutes).

  • Kinase Reaction: Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase. Incubate at 30°C for 60 minutes.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The 3-isopropyl-1-methyl-4-nitro-1H-pyrazole scaffold and its analogs represent a promising class of compounds with significant potential in drug discovery and agrochemical development. This guide has outlined robust and predictable synthetic pathways, highlighted key structure-activity relationships, and provided detailed protocols for their synthesis and evaluation. The true value of the 4-nitro group lies in its capacity as a versatile synthetic handle, enabling the rapid generation of diverse chemical libraries via its reduction to the corresponding amine. Future research should focus on the systematic exploration of substitutions at the N1, C3, and C5 positions to build comprehensive SAR models for various biological targets, particularly protein kinases and fungal succinate dehydrogenase. Such efforts will be instrumental in unlocking the full therapeutic and commercial potential of this valuable heterocyclic core.

References

  • A Comparative Guide to the Synthesis of Functionalized Pyrazoles. (n.d.). Benchchem.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. (2019). ACS Publications.
  • An In-depth Technical Guide to 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. (n.d.). Benchchem.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthetic Routes to Pyrazoles. (n.d.). ResearchGate.
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][7][9]triazin-7(6H)-ones and Derivatives. (2025). MDPI. Retrieved from

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.). ACS Publications.
  • Recently Reported Biological Activities of Pyrazole Compounds. (n.d.). ResearchGate.
  • Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. (2000). ACS Publications.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). OUCI.
  • An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. (n.d.). Benchchem.
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][7][9]triazin-7(6 H). (2025). National Library of Medicine. Retrieved from

  • Application of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole in Agrochemical Synthesis. (n.d.). Benchchem.
  • Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole. (n.d.). Benchchem.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Nveo-natural volatiles & essential oils.
  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025). ResearchGate.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). National Library of Medicine.
  • In-depth Technical Guide on the Thermochemical Stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. (n.d.). Benchchem.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Publications.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). National Library of Medicine.

Sources

Exploratory

Spectroscopic Data and Synthetic Utility of 3-Isopropyl-1-methyl-4-nitro-1H-pyrazole Derivatives

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistry, fully substituted pyrazoles serve as privileged scaffolds for designing highly selective th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, fully substituted pyrazoles serve as privileged scaffolds for designing highly selective therapeutics. As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation and synthetic scale-up of these electron-deficient heterocycles. The 3-isopropyl-1-methyl-4-nitro-1H-pyrazole core—specifically its 5-carboxylic acid and 5-carboxamide derivatives—is a critical intermediate. It acts as the direct precursor to the pyrazolo[4,3-d]pyrimidin-7-one ring system, the primary pharmacophore driving the efficacy of PDE5 inhibitors like Sildenafil and potent antimalarial BIPPO analogs .

This whitepaper provides a comprehensive, self-validating guide to the synthesis, spectroscopic characterization, and logical data interpretation of this vital chemical building block.

Mechanistic Role in Drug Discovery

The strategic placement of substituents on the pyrazole ring dictates the downstream cyclization into bicyclic drug candidates.

  • N1-Methylation: Enhances lipophilicity and directs the regioselectivity of subsequent electrophilic substitutions.

  • C3-Isopropyl Group: Provides essential steric bulk that fits into the hydrophobic pockets of target enzymes (e.g., the PDE5 active site or Plasmodium targets).

  • C4-Nitro Group: Acts as a powerful electron-withdrawing group (EWG) that activates the ring and serves as a masked amine. Upon reduction to a primary amine, it immediately participates in an intramolecular cyclization with the adjacent C5-carboxamide to form the pyrimidinone ring.

Workflow A 3-Isopropyl-1-methyl-1H-pyrazole -5-carboxylic acid B Nitration (HNO3 / H2SO4, 60°C) A->B C 3-Isopropyl-1-methyl-4-nitro -1H-pyrazole-5-carboxylic acid B->C D Amidation (SOCl2 then NH3) C->D E 3-Isopropyl-1-methyl-4-nitro -1H-pyrazole-5-carboxamide D->E F Reduction & Cyclization (Pd/C, H2 -> Pyrazolopyrimidinones) E->F

Synthetic workflow for 4-nitro-pyrazole intermediates leading to pyrazolopyrimidinone scaffolds.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the synthesis and preparation of these intermediates. The causality behind each reagent choice is explicitly defined.

Protocol A: Electrophilic Aromatic Nitration (Synthesis of the 5-Carboxylic Acid)

Why this method? The pyrazole ring is deactivated by the 5-carboxylic acid. Therefore, harsh nitrating conditions (fuming nitric acid in concentrated sulfuric acid) are required to force the electrophile ( NO2+​ ) into the sterically hindered C4 position.

  • Preparation: Charge 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (380 mmol) into a dry reaction vessel containing concentrated H2​SO4​ .

  • Electrophile Generation: Cool the mixture to 0–5 °C using an ice bath. Add fuming HNO3​ (or 65% HNO3​ ) dropwise to control the exothermic generation of the nitronium ion.

  • Reaction: Heat the contents to 60 °C and maintain for 18 hours to ensure complete conversion .

  • Isolation: Cool to room temperature and pour the mixture over crushed ice. The sudden decrease in solubility forces the precipitation of 3-isopropyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid as a white solid. Filter, wash with demineralized water, and dry under vacuum (Expected Yield: ~81%).

Protocol B: Amidation via Acid Chloride Intermediate (Synthesis of the 5-Carboxamide)

Why this method? Direct amidation of the carboxylic acid is kinetically unfavorable. Converting the acid to an acyl chloride creates a highly reactive electrophilic center for nucleophilic attack by ammonia.

  • Activation: Treat the isolated 5-carboxylic acid with thionyl chloride ( SOCl2​ ) or oxalyl chloride with catalytic DMF at 0 °C, then warm to room temperature for 2 hours.

  • Nucleophilic Attack: Remove excess SOCl2​ under reduced pressure. Dissolve the resulting oily residue in acetone or dichloromethane (DCM).

  • Amidation: Adjust the pH to 10 using aqueous ammonia (or 7M NH3​ in MeOH). The strong nucleophile rapidly displaces the chloride.

  • Isolation: Distill off the organic solvent, dilute with water, and filter the resulting pale yellow solid to isolate 3-isopropyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide (Expected Yield: ~90%).

Protocol C: NMR Sample Preparation

Why DMSO-d6? The profound dipole moment induced by the 4-nitro group, coupled with the hydrogen-bonding capacity of the 5-carboxamide/carboxylic acid, renders these intermediates poorly soluble in less polar solvents like CDCl3​ . DMSO-d6 ensures complete solvation, mitigating line broadening and allowing for the precise resolution of the isopropyl multiplet.

  • Dissolve 5–10 mg of the purified compound in 0.5 mL of high-purity DMSO-d6.

  • Transfer to a standard 5 mm NMR tube and acquire the 1 H-NMR spectrum at 400 MHz.

Spectroscopic Characterization & Data Interpretation

A defining feature of this scaffold's 1 H-NMR spectrum is the complete absence of aromatic pyrazole protons , confirming the fully substituted nature of the heterocycle (N1-methyl, C3-isopropyl, C4-nitro, C5-carbonyl).

Causality of 1 H-NMR Chemical Shifts
  • Restricted Rotation: In the amide derivative, the NH2​ protons appear as two distinct broad singlets (8.23 and 8.43 ppm). This magnetic non-equivalence is a classic hallmark of restricted rotation around the C-N amide bond, exacerbated by the steric bulk of the adjacent 4-nitro group and intramolecular hydrogen bonding, which locks the primary amide into a rigid conformation.

  • Anisotropic Deshielding: The N-methyl protons resonate at 3.90 ppm in the carboxylic acid. Upon conversion to the primary amide, this signal undergoes an upfield shift to 3.79 ppm. This is driven by the differential electron-withdrawing capacity of the C5-substituents: the carboxylic acid exerts a stronger anisotropic deshielding effect on the adjacent N1-methyl group compared to the carboxamide.

NMR_Logic Core 1H-NMR Shifts (DMSO-d6) Iso Isopropyl Group (Electron Donating) Core->Iso NMe N-Methyl Group (Deshielded by N) Core->NMe Nitro 4-Nitro Group (Strong EWG) Core->Nitro Iso_CH3 δ 1.23–1.29 (m, 6H) 2x CH3 Iso->Iso_CH3 Iso_CH δ 3.32–3.51 (m, 1H) CH multiplet Iso->Iso_CH NMe_CH3 δ 3.79 - 3.90 (s, 3H) N-CH3 singlet NMe->NMe_CH3 Effect Deshields adjacent ring protons/substituents Nitro->Effect Effect->NMe_CH3 Inductive Pull

Logical mapping of 1H-NMR chemical shifts influenced by the 4-nitro group's inductive effects.

Data Presentation Tables

Table 1: 1 H-NMR Spectral Assignments (400 MHz, DMSO-d6)
CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
5-Carboxylic Acid Isopropyl −CH3​ 1.23–1.29Multiplet (m)6H2 x CH3​
5-Carboxylic Acid Isopropyl −CH 3.32–3.41Multiplet (m)1H CH(CH3​)2​
5-Carboxylic Acid N-Methyl3.90Singlet (s)3H N−CH3​
5-Carboxamide Isopropyl −CH3​ 1.23–1.26Multiplet (m)6H2 x CH3​
5-Carboxamide Isopropyl −CH 3.34–3.51Multiplet (m)1H CH(CH3​)2​
5-Carboxamide N-Methyl3.79Singlet (s)3H N−CH3​
5-Carboxamide Amide −NH2​ 8.23, 8.43Broad singlets (brs)2H CONH2​
Table 2: Electrospray Ionization Mass Spectrometry (ESI-MS) Data

In positive ion mode (ESI+), the primary ionization event is protonation ( [M+H]+ ). A common fragmentation pathway for these nitro-aromatics during collision-induced dissociation involves the neutral loss of NO2​ (46 Da).

CompoundMolecular FormulaExact Mass (Calculated)Observed Mass (m/z)Ionization Adduct
5-Carboxylic Acid C8​H11​N3​O4​ 213.07214.19 [M+H]+
5-Carboxamide C8​H12​N4​O3​ 212.09213.10 [M+H]+

References

  • A. V. Raghava Reddy, G. Srinivas, C. Takshinamoorthy, B. G. Peruri, A. Naidu. "A Facile, Improved Synthesis of Sildenafil and Its Analogues." Scientia Pharmaceutica, 2016, 84(3), 447-455. URL:[Link] [1]

  • Y. Zheng, A. Matheeussen, L. Maes, G. Caljon, G. J. Sterk, R. Leurs. "Structural Optimization of BIPPO Analogs as Potent Antimalarials." Molecules, 2023, 28(13), 4939. URL:[Link] [2]

Foundational

Engineering the Pyrazole Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Heterocycles

Introduction: The Privileged Nature of Pyrazoles in Medicinal Chemistry The pyrazole ring—a five-membered heterocyclic scaffold containing two adjacent nitrogen atoms—is a cornerstone of modern drug discovery. Its unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Nature of Pyrazoles in Medicinal Chemistry

The pyrazole ring—a five-membered heterocyclic scaffold containing two adjacent nitrogen atoms—is a cornerstone of modern drug discovery. Its unique physicochemical properties, including potent hydrogen bond donor/acceptor capabilities, high metabolic stability, and tunable lipophilicity, make it a "privileged structure" in pharmacology. FDA-approved therapeutics such as Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Apixaban (Factor Xa inhibitor) all rely on the pyrazole core to achieve precise target engagement and favorable pharmacokinetic profiles.

As drug targets become more complex, the demand for highly functionalized, regioselective, and axially chiral pyrazole derivatives has surged. This whitepaper provides a comprehensive, field-proven guide to the mechanistic foundations, modern synthetic modalities, and self-validating experimental protocols necessary for the discovery and synthesis of novel pyrazole compounds.

DrugDiscovery Hit HTS Hit (Pyrazole Core) SAR SAR Optimization (Regioselective) Hit->SAR Structural tuning Target Kinase Target (e.g., JAK1/2) SAR->Target High affinity Binding ATP-Competitive Binding Target->Binding H-bond interaction Inhibition Pathway Inhibition Binding->Inhibition Pharmacodynamics

Fig 2. Workflow of pyrazole-based lead optimization and subsequent kinase target inhibition.

Mechanistic Foundations of Pyrazole Synthesis

The Knorr Pyrazole Synthesis and Kinetic Insights

First reported in 1883, the Knorr pyrazole synthesis remains the most robust method for generating substituted pyrazoles. The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Mechanistic Causality: The reaction is strictly acid-catalyzed. Acidic aqueous conditions are required to protonate the ketone oxygen, thereby activating the carbonyl carbon for the initial nucleophilic attack by the hydrazine nitrogen[1]. This forms a hydrazone intermediate. Subsequent intramolecular attack by the second nitrogen forms a hydroxypyrazolidine intermediate, which undergoes a rate-determining dehydration step driven by the intense thermodynamic drive towards aromaticity[2].

Recent 3 have revolutionized our understanding of this mechanism[3]. By eliminating the ill-defined mixing rates of batch reactors, flow kinetics revealed that the reaction pathways are highly complex, involving previously unreported autocatalytic steps and confirming the non-first-order nature of the reaction under neutral conditions[3].

KnorrMechanism Dicarbonyl 1,3-Dicarbonyl Condensation Acid-Catalyzed Imine Formation Dicarbonyl->Condensation Hydrazine Hydrazine Hydrazine->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Fast kinetics Cyclization Intramolecular Cyclization Hydrazone->Cyclization Hydroxypyrazolidine Hydroxypyrazolidine Intermediate Cyclization->Hydroxypyrazolidine Dehydration Dehydration & Aromatization Hydroxypyrazolidine->Dehydration Rate-determining step Pyrazole Substituted Pyrazole Product Dehydration->Pyrazole Thermodynamic drive

Fig 1. Mechanistic pathway of the Knorr pyrazole synthesis detailing intermediate formation.

2.2[3+2] Dipolar Cycloaddition for Fluoroalkylated Pyrazoles

For targets requiring high metabolic stability, the incorporation of fluorine is essential. The [3+2] cycloaddition between diazo compounds and electron-deficient alkynes is a powerful strategy for this. Recent advances have demonstrated the use of in-situ generated fluorinated diazo compounds (e.g., heptafluoroisopropyldiazomethane) to synthesize diversely substituted fluoroalkyl-pyrazoles[4]. This approach bypasses the regioselectivity issues inherent in the Knorr synthesis when using unsymmetrical dicarbonyls.

Asymmetric Synthesis of Axially Chiral Pyrazoles

Because of the lower rotational barriers of axially chiral arylpyrazoles compared to standard biaryl compounds, racemization is a significant hurdle. However, recent breakthroughs utilizing5 have successfully constructed atroposelective arylpyrazoles with excellent enantioselectivities (up to 96% ee)[5].

Quantitative Comparison of Synthetic Modalities

To optimize compound library generation, medicinal chemists must balance yield, regioselectivity, and throughput. The following table summarizes the quantitative metrics of modern pyrazole synthesis techniques based on recent literature:

Synthetic ModalityCatalyst / ConditionsTypical Reaction TimeYield RangeKey Quantitative Metric / Advantage
Conventional Knorr Synthesis Acid Catalyst (pH 3)2 - 12 hours60 - 85%Thermodynamic control; highly accessible precursors.
Transient Flow Knorr Acid Catalyst, 60 °C~20.6 minutes> 90%Yields +0.03 M higher product concentration vs. batch[6].
Microwave-Assisted [3+2] Acetic Acid, 360 W, 120 °C7 - 10 minutes68 - 86%Massive reduction in reaction time; green chemistry[7].
Asymmetric Synthesis Chiral Phosphoric Acid (15 mol%)Variable86 - 89%Achieves 93 - 96% enantiomeric excess (ee) on gram-scale[5].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems. The following workflows incorporate explicit causality and analytical checkpoints.

Protocol 1: Transient-Flow Optimized Knorr Synthesis of 1,5-Disubstituted Pyrazoles

Causality: By transitioning from batch to transient flow, we eliminate the ill-defined initial mixing rates that plague fast reactions. Flow chemistry allows the reaction to progress spatially rather than temporally, providing precise control over residence time and suppressing autocatalytic side reactions[3].

Step-by-Step Methodology:

  • Precursor Preparation: Prepare a 0.5 M solution of the unsymmetrical 1,3-diketone and a 0.55 M solution of phenylhydrazine in ethanol.

    • Causality: A slight stoichiometric excess of hydrazine ensures complete consumption of the diketone, preventing difficult downstream chromatographic separation.

  • Acidic Activation: Buffer the system to pH 3 using standard acids.

    • Causality: Acid catalysis is mandatory; it protonates the ketone oxygen, increasing the electrophilicity of the carbonyl carbon for the initial nucleophilic attack[1].

  • Flow Execution: Pump the solutions through a T-mixer into a perfluoroalkoxy (PFA) tubular reactor with a residence time of 20.6 minutes at 60 °C.

    • Validation Checkpoint 1 (In-line): Utilize in-line FTIR spectroscopy to monitor the disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) and the appearance of the imine stretch (~1640 cm⁻¹).

  • Aromatization & Quench: Collect the effluent in a vessel containing saturated aqueous NaHCO₃.

    • Causality: Rapid neutralization halts the acid-catalyzed dehydration.

    • Validation Checkpoint 2 (Off-line): Perform LC-MS on the crude mixture. The presence of the hydroxypyrazolidine intermediate (M+18) vs. the final pyrazole (M+) validates the progression through the rate-determining dehydration step[3].

Protocol 2: Microwave-Assisted [3+2] Dipolar Cycloaddition for Anticancer Pyrazoles

Causality: Synthesizing complex pyrazoles via conventional heating often leads to decomposition of the diazo precursor.7, rapidly achieving the activation energy required for the [3+2] cycloaddition while minimizing thermal degradation[7].

Step-by-Step Methodology:

  • Reagent Assembly: In a 10 mL microwave-safe vial, combine the electron-deficient alkyne (1.0 equiv) and the diazo compound (1.2 equiv) in acetic acid.

  • Microwave Irradiation: Seal the vial and irradiate at 360 W, maintaining a temperature of 120 °C for 7–10 minutes.

    • Causality: Acetic acid serves as both a solvent and a proton donor, facilitating the subsequent aromatization of the initial cycloadduct[7].

  • Real-Time Monitoring:

    • Validation Checkpoint 1: Monitor the internal pressure via the microwave synthesizer's fiber-optic sensor. A stable pressure profile confirms the absence of uncontrolled diazo decomposition (which would violently release N₂ gas).

  • Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with brine.

    • Validation Checkpoint 2: Obtain a ¹⁹F-NMR spectrum of the crude product (if synthesizing fluoroalkylated derivatives). The chemical shift and coupling constants of the fluorine signals will unambiguously validate the regiochemical insertion of the fluoroalkyl group[4].

References

  • BenchChem. Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. BenchChem Application Notes. 2

  • Becerra, D., & Castillo, J.-C. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances (2025). 7

  • Chandrasekharan, S. P., et al. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Organic & Biomolecular Chemistry (2022). 4

  • NIH PMC. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.1

  • Schrecker, L., et al. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, RSC Publishing (2022). 3

  • ACS Publications. Chiral Phosphoric Acid-Catalyzed Asymmetric Synthesis of Axially Chiral Arylpyrazole. Organic Letters (2025). 5

Sources

Exploratory

Engineering Nitropyrazoles: A Technical Guide to Synthesis, Mechanisms, and Applications

Executive Summary In the landscape of heterocyclic chemistry, nitropyrazoles occupy a privileged chemical space. Due to their compact molecular structure, inherent stability, and modifiability, they serve as critical sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of heterocyclic chemistry, nitropyrazoles occupy a privileged chemical space. Due to their compact molecular structure, inherent stability, and modifiability, they serve as critical scaffolds in two distinct yet highly demanding fields: the development of High Energy Density Materials (HEDMs) and advanced pharmaceutical drug discovery[1]. The introduction of nitro groups onto the pyrazole ring dramatically increases the compound's density and oxygen balance, pushing the detonation performance closer to ideal values for energetic applications[1]. Conversely, in medicinal chemistry, the nitro group acts as a potent electron-withdrawing pharmacophore and hydrogen-bond acceptor, enabling high-affinity binding in targeted therapies[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes. Here, we will dissect the electronic causality behind regioselective nitration, outline self-validating experimental protocols, and analyze the physicochemical data that drives the application of these versatile molecules.

Structural Chemistry and Electronic Effects

To master the synthesis of nitropyrazoles, one must first understand the electronic asymmetry of the parent pyrazole core. Pyrazole is a five-membered aromatic ring containing two vicinal nitrogen atoms: an acidic pyrrole-like nitrogen (NH) whose lone pair participates in the aromatic π -system, and a basic, sp2 -hybridized pyridine-like nitrogen[3]. This dual nature endows N-unsubstituted pyrazoles with amphoteric properties, allowing them to act as both acids and bases depending on the reaction environment[3].

When planning synthetic functionalization, mapping the electron density distribution is paramount. The C4 position holds the maximum electron density, making it the natural site for electrophilic substitution[4]. In contrast, the C3 and C5 positions are relatively electron-deficient, rendering direct electrophilic attack at these sites highly unfavorable without strategic mechanistic interventions[4].

Synthetic Methodologies and Mechanistic Causality

The synthesis of specific nitropyrazole isomers requires overriding or exploiting the natural electronic bias of the pyrazole ring. Below is the logical workflow for regioselective nitration.

G A Pyrazole Core B Direct Nitration (HNO3 / H2SO4) 50°C A->B Electrophilic Substitution D N-Nitration (HNO3 / Ac2O) <10°C A->D N-Substitution C 4-Nitropyrazole (Thermodynamic C4 Product) B->C E 1-Nitropyrazole (Kinetic N-Product) D->E F Thermal Rearrangement (Organic Solvent) Reflux E->F [1,5]-Sigmatropic Shift G 3-Nitropyrazole (Thermodynamic C3 Product) F->G

Fig 1: Reaction pathways for regioselective synthesis of 3-nitropyrazole and 4-nitropyrazole.

Protocol A: Direct Synthesis of 4-Nitropyrazole (Thermodynamic C-Nitration)

Direct nitration exploits the natural electron density at the C4 position.

  • Step 1: Acidic Pre-treatment. Dissolve 1.0 eq of pyrazole in concentrated H2​SO4​ pre-cooled to 0°C.

    • Causality: The highly acidic environment protonates the basic pyridine-like nitrogen. This deactivates the ring slightly but completely blocks N-nitration, forcing the incoming electrophile to the C4 position which retains the highest relative electron density[4].

  • Step 2: Electrophile Generation. Slowly add a pre-mixed solution of 98% fuming HNO3​ and 20% fuming H2​SO4​ (molar ratio 1.5:3) dropwise.

    • Causality: Fuming sulfuric acid acts as a potent dehydrating agent, shifting the equilibrium to generate a high concentration of the highly reactive nitronium ion ( NO2+​ )[5].

  • Step 3: Thermal Activation. Heat the reaction mixture to 50°C for 1.5 hours.

    • Causality: Because the protonated pyrazole ring is deactivated, thermal energy is required to overcome the activation barrier for electrophilic aromatic substitution at the C4 position[5].

  • Step 4: Quenching & Isolation. Pour the mixture over crushed ice.

    • Validation Checkpoint: A white solid precipitate should form immediately upon contact with ice. If the solution remains clear, the nitration was incomplete. Filter and wash with cold water to remove residual acids, yielding ~85% 4-nitropyrazole[5].

Protocol B: Regioselective Synthesis of 3-Nitropyrazole via Rearrangement

Because direct C3-nitration is electronically unfavorable, we must trap the kinetic N-nitrated product and force a thermodynamic rearrangement[1].

  • Step 1: Kinetic N-Nitration. Dissolve pyrazole in acetic anhydride ( Ac2​O ) and cool to <10°C. Add fuming HNO3​ dropwise.

    • Causality: HNO3​ reacts with Ac2​O to form acetyl nitrate, a mild, non-aqueous nitrating agent. The low temperature prevents C-nitration and traps the reaction at the kinetic product, 1-nitropyrazole[1][6].

  • Step 2: Intermediate Isolation. Quench over ice and neutralize carefully with saturated NaHCO3​ .

    • Validation Checkpoint: Monitor effervescence; neutralization is complete when CO2​ bubbling ceases. Extract the 1-nitropyrazole intermediate via organic solvent[6].

  • Step 3: Thermodynamic Rearrangement. Dissolve the isolated 1-nitropyrazole in a high-boiling solvent (e.g., benzonitrile or anisole) and heat to reflux.

    • Causality: The thermal energy triggers an intramolecular [1,5]-sigmatropic shift, driving the nitro group from the nitrogen atom to the adjacent C3 carbon, forming the thermodynamically stable 3-nitropyrazole[1][5].

    • Validation Checkpoint: TLC monitoring should show the complete disappearance of the higher-Rf 1-nitropyrazole spot.

Quantitative Data and Synthetic Efficiency

Selecting the correct nitropyrazole derivative requires balancing synthetic yield against the physicochemical properties required for the end application.

Table 1: Comparative Physicochemical and Synthetic Data of Key Nitropyrazoles

CompoundPrimary Synthetic RouteTypical Yield (%)Key ReagentsPrimary Application
1-Nitropyrazole N-Nitration85 - 90 HNO3​ / Ac2​O (<10°C)Nitrating Reagent / Intermediate[6][7]
3-Nitropyrazole N-Nitration + Thermal Rearrangement~79 (Overall) HNO3​ / Ac2​O , then heatEnergetic Materials / Antimicrobials[5][8]
4-Nitropyrazole Direct C-Nitration85Fuming HNO3​ / Fuming H2​SO4​ LRRK2 Inhibitors / HEDMs[2][5]
3,4-Dinitropyrazole Sequential Nitration of 3-NP~55 HNO3​ / H2​SO4​ (55-60°C)High-Density Energetic Salts[5]

Advanced Applications

High Energy Density Materials (HEDMs)

Unlike traditional explosives (e.g., TNT) that rely on the oxidation of a carbon backbone, nitrogen-rich heterocyclic materials release massive amounts of energy derived from their remarkably high positive heat of formation[1]. Dinitropyrazoles (DNP) and trinitropyrazoles (TNP) have emerged as highly successful building blocks because they produce materials that are thermally stable and relatively insensitive to friction and impact[9]. Recent crystallographic advancements demonstrate that co-crystallizing DNP or TNP with pyridine derivatives alters their standard herringbone crystal packing into puckered or wave-like motifs. This structural tuning allows scientists to precisely modulate their mechanical sensitivities and achieve detonation velocities exceeding 7280 m/s[10].

Pharmaceuticals and Synthetic Reagents

Beyond energetic materials, the nitropyrazole scaffold is highly valued in drug development. 4-Nitropyrazole is utilized as a critical building block for highly selective, brain-penetrant aminopyrazole LRRK2 inhibitors, which are currently being evaluated as viable treatments for Parkinson's disease[2]. Additionally, 1,4-disubstituted-3-nitropyrazoles exhibit broad-spectrum antimicrobial, parasiticidal, and herbicidal activities[8].

In a groundbreaking synthetic application, 1-nitropyrazoles (specifically 5-methyl-1,3-dinitro-1H-pyrazole) have been repurposed as powerful, controllable N-H nitrating reagents. These reagents enable the late-stage nitration of complex biorelevant molecules under mild conditions, opening new avenues for rapid structure-activity relationship (SAR) exploration in medicinal chemistry[7].

Sources

Foundational

Pharmacophore Dynamics: Mechanism of Action Theories for 3-Isopropyl-1-methyl-4-nitro-1H-pyrazole Derivatives

Executive Summary In modern medicinal chemistry, the compound 3-isopropyl-1-methyl-4-nitro-1H-pyrazole (and its 5-carboxylic acid/carboxamide derivatives) serves as a foundational synthon rather than a standalone active...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the compound 3-isopropyl-1-methyl-4-nitro-1H-pyrazole (and its 5-carboxylic acid/carboxamide derivatives) serves as a foundational synthon rather than a standalone active pharmaceutical ingredient (API). Its precise spatial geometry—dictated by the R3 isopropyl group, the R1 methyl group, and the reducible R4 nitro group—acts as a universal "lock-and-key" precursor. When cyclized into pyrazolopyrimidinones, this scaffold yields three distinct classes of highly potent therapeutics: human PDE5 inhibitors (Sildenafil analogs), antimalarials (BIPPO analogs), and antitrypanosomals (NPD-2975 analogs) [1, 2, 3].

This whitepaper dissects the mechanism of action (MoA) theories associated with the derivatives of this critical building block, providing a technical framework for target deconvolution and protocol validation.

The Chemical Foundation: Why This Specific Scaffold?

The biological utility of the 3-isopropyl-1-methyl-4-nitro-1H-pyrazole core lies in its biomimetic potential. The pyrazolopyrimidinone ring system, generated after the reduction of the R4 nitro group and subsequent cyclization, closely mimics the purine ring of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).

  • The R3 Isopropyl Group: Provides critical steric bulk that anchors the molecule into the hydrophobic Q-pocket of phosphodiesterase (PDE) active sites.

  • The R1 Methyl Group: Ensures the correct tautomeric state of the pyrazole ring, locking the molecule into a bioactive conformation.

  • The R4 Nitro Group: Serves as a synthetic placeholder. Its controlled reduction to an amine enables the formation of the pyrimidinone ring, which is essential for hydrogen bonding with conserved glutamine residues in target proteins [1].

SynthonLogic Synthon 3-Isopropyl-1-methyl-4-nitro-1H-pyrazole (Core Synthon) Sildenafil Sildenafil Analogs (PDE5 Inhibitors) Synthon->Sildenafil Reduction & Cyclization BIPPO BIPPO Analogs (Antimalarials) Synthon->BIPPO Pyrimidinone Ring Closure NPD NPD-2975 Analogs (Antitrypanosomals) Synthon->NPD Phenotypic Optimization MoA1 MoA: Human PDE5 Inhibition (Vasodilation) Sildenafil->MoA1 MoA2 MoA: PfPDE Inhibition (Parasite Egress Blockade) BIPPO->MoA2 MoA3 MoA: Phenotypic Target (Non-PDE Kinetoplastid Death) NPD->MoA3

Figure 1: Structural evolution from the nitro-pyrazole synthon to distinct drug classes and their respective MoAs.

Mechanism of Action Theories by Derivative Class

Theory 1: Human PDE5 Inhibition (The Sildenafil Paradigm)

The most established MoA for derivatives of this scaffold is the competitive inhibition of human Phosphodiesterase type 5 (PDE5). By mimicking the structure of cGMP, the pyrazolopyrimidinone core binds to the catalytic site of PDE5. This prevents the hydrolysis of cGMP, leading to an accumulation of intracellular cGMP, which subsequently activates Protein Kinase G (PKG). PKG induces smooth muscle relaxation, forming the pharmacological basis for treating erectile dysfunction and pulmonary arterial hypertension [1].

Theory 2: Apicomplexan PDE Inhibition (The BIPPO Antimalarial Model)

In the context of Plasmodium falciparum (malaria), the derivative BIPPO (5-benzyl-3-isopropyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one) acts via a highly specific MoA. BIPPO inhibits parasite-specific PDEs (such as PfPDEα and PfPDEβ). In apicomplexan parasites, a tightly regulated threshold of cGMP is required to activate parasitic PKG, which triggers the calcium signaling cascade necessary for the parasite to egress from the host red blood cell. By inhibiting PfPDE, BIPPO forces a premature or dysregulated accumulation of cGMP, causing catastrophic disruption of the parasite's egress and invasion cycle[3, 4].

SignalingPathway Drug BIPPO Analog PDE PfPDE (Active) Drug->PDE Inhibits cGMP Intracellular cGMP PDE->cGMP Prevents Hydrolysis PKG PKG Activation cGMP->PKG Allosteric Activation Egress Merozoite Egress PKG->Egress Triggers Cascade

Figure 2: The PfPDE/cGMP/PKG signaling pathway disrupted by BIPPO analogs in P. falciparum.

Theory 3: The Phenotypic Antitrypanosomal Enigma (NPD-2975)

While the scaffold was originally repurposed by the PDE4NPD consortium to target kinetoplastid PDEs (e.g., TbrPDEB1 in Trypanosoma brucei), extensive target validation revealed a divergent MoA. The highly potent derivative NPD-2975 (and its optimized analog NPD-3519) exhibits rapid parasiticidal activity that is independent of PDE inhibition. Current theories suggest that the specific substitution pattern (a phenyl ring at the 5-position) redirects the molecule to an as-yet-unidentified kinetoplastid-specific target, causing rapid parasite clearance without affecting human host cells [2].

Quantitative Pharmacodynamics

The versatility of the 3-isopropyl-1-methyl-4-nitro-1H-pyrazole building block is evident in the nanomolar to low-micromolar potencies achieved across entirely different biological kingdoms.

Derivative ClassRepresentative CompoundPrimary TargetIC50 / PotencyTarget Disease
Sildenafil Analogs SildenafilHuman PDE5~3.5 nMErectile Dysfunction / PAH
BIPPO Analogs BIPPOPfPDE (P. falciparum)~1.2 µM (pIC50 5.9)Malaria
Optimized BIPPO NPD-3547PfPDE (P. falciparum)~158 nM (pIC50 6.8)Malaria
NPD Analogs NPD-2975Phenotypic (T. brucei)70 nMHuman African Trypanosomiasis
Optimized NPD NPD-3519Phenotypic (T. brucei)~15 nM (pIC50 7.8)Human African Trypanosomiasis

Table 1: Comparative pharmacodynamics of drugs synthesized from the nitro-pyrazole synthon.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the translation of the nitro-pyrazole synthon into biologically active compounds requires rigorous, self-validating methodologies. Below are the standard operating procedures for synthesis and target validation.

Protocol A: Self-Validating Synthesis of the Pyrazolopyrimidinone Core

Objective: Convert 3-isopropyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide to the bioactive pyrimidinone ring while preserving spatial geometry.

  • Catalytic Hydrogenation: Dissolve the nitro-pyrazole precursor in absolute ethanol. Add 10% Pd/C (catalytic amount) and stir under a continuous H₂ atmosphere at room temperature.

    • Causality: We utilize 10% Pd/C with H₂ rather than harsh metal/acid reductions (e.g., Fe/HCl) to prevent the formation of chlorinated byproducts and to maintain the integrity of the R3 isopropyl spatial orientation. The isopropyl group's steric bulk is critical for downstream docking into the hydrophobic pockets of PDE active sites.

    • Self-Validation Checkpoint: The reaction is monitored via real-time LC-MS. The protocol dictates that the reaction is only quenched when the m/z peak of the nitro precursor ([M+H]+ 214.19) falls below 0.1% relative abundance, and the amino product ([M+H]+ 184.2) plateaus. This prevents unreacted nitro-impurities from poisoning the subsequent cyclization step.

  • Microwave-Assisted Cyclization: React the resulting amino-pyrazole with a target carboxylic acid (e.g., 4-fluorobenzoic acid for NPD-2975) using PyBrop and TEA in DCE, followed by basic cyclization with KOtBu in isopropanol under microwave irradiation (130°C, 30 min).

    • Causality: Microwave irradiation ensures rapid, uniform heating, overcoming the high activation energy barrier of the intramolecular cyclization without degrading the thermally sensitive pyrazole core.

    • Self-Validation Checkpoint: Post-cyclization, the purified product is subjected to 1D-NOESY NMR. The protocol requires confirmation of the spatial proximity between the N-methyl protons and the adjacent ring protons to validate that no unwanted regioisomerization occurred during the basic cyclization step.

Protocol B: Self-Validating PDE Inhibition Assay (Fluorescence Polarization)

Objective: Confirm the MoA of BIPPO analogs against recombinant PfPDE.

  • Assay Preparation: In a 384-well microtiter plate, combine recombinant PfPDEα enzyme, the synthesized pyrazolopyrimidinone derivative (serial dilution from 10 µM to 0.1 nM), and fluorescently labeled cGMP substrate.

  • Incubation & Readout: Incubate for 60 minutes at 25°C. Add the IMAP binding reagent to arrest the reaction and bind the unhydrolyzed fluorescent substrate. Measure fluorescence polarization (FP) using a microplate reader.

    • Causality: FP is chosen over radiometric assays because it allows for homogeneous, mix-and-read high-throughput screening without the generation of radioactive waste, while maintaining high sensitivity to cyclic nucleotide hydrolysis.

    • Self-Validation Checkpoint: The assay incorporates a high-control (Zaprinast, 10 µM) to define maximum inhibition and a low-control (DMSO vehicle) to define basal PDE activity. The Z'-factor is calculated dynamically for each plate. The protocol dictates that a plate is only valid if the Z' > 0.6 , ensuring that any observed inhibition by the derivative is statistically significant and not an artifact of assay drift or enzyme degradation.

Workflow Step1 1. Catalytic Hydrogenation (10% Pd/C, H2) Step2 2. Pyrimidinone Cyclization (Basic Conditions) Step1->Step2 Amine Intermediate Step3 3. Target-Free Baseline (Z'-Factor Calibration) Step2->Step3 Purified API Step4 4. PDE Inhibition Assay (Fluorescence Polarization) Step3->Step4 Validated Assay Step5 5. Phenotypic Screening (Parasite Viability) Step4->Step5 Hit Triage

Figure 3: Self-validating experimental workflow from synthon reduction to phenotypic hit triage.

References

  • Source: nih.
  • Source: acs.
  • Source: malariaworld.
  • Source: acs.

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 3-isopropyl-1-methyl-4-nitro-1H-pyrazole in Agrochemical Synthesis

For Research Use Only. Not for use in diagnostic procedures.

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 3-isopropyl-1-methyl-4-nitro-1H-pyrazole as a pivotal intermediate in the synthesis of novel agrochemicals. Pyrazole derivatives are a cornerstone in modern crop protection, with many commercialized fungicides and herbicides built upon this versatile scaffold.[1] This guide details the synthetic pathway to 3-isopropyl-1-methyl-4-nitro-1H-pyrazole and its subsequent functionalization into high-value pyrazole carboxamides, a class of agrochemicals renowned for their efficacy as succinate dehydrogenase inhibitors (SDHIs). The protocols provided are designed to be robust and self-validating, with an emphasis on explaining the rationale behind experimental choices to ensure both scientific integrity and practical success.

Introduction: The Significance of the Pyrazole Scaffold in Agrochemicals

The pyrazole ring is a privileged heterocyclic motif in the agrochemical industry.[1] Its unique electronic properties and steric versatility allow for the creation of a diverse range of biologically active molecules. A significant class of pyrazole-based agrochemicals are the succinate dehydrogenase inhibitors (SDHIs), which are highly effective fungicides. SDHIs disrupt the fungal respiratory chain by blocking the activity of the succinate dehydrogenase enzyme, leading to a cessation of energy production and ultimately, fungal cell death.[1]

The compound 3-isopropyl-1-methyl-4-nitro-1H-pyrazole (CAS No: 1172475-45-4) is a key building block for the synthesis of these advanced agrochemicals.[2][3] The nitro group at the 4-position serves as a versatile synthetic handle, which can be readily reduced to an amino group. This amino functionality is then typically acylated to form a pyrazole carboxamide, the core structure of many potent SDHI fungicides.[1] This guide will provide detailed protocols for this synthetic sequence, from the initial nitration of a simple pyrazole precursor to the final pyrazole carboxamide product.

Physicochemical Properties of 3-isopropyl-1-methyl-4-nitro-1H-pyrazole

While extensive experimental data for this specific compound is not widely available in public literature, its properties can be predicted based on its structure and data from analogous compounds.

PropertyValueSource/Method
CAS Number 1172475-45-4[3]
Molecular Formula C₇H₁₁N₃O₂[3]
Molecular Weight 169.18 g/mol [3]
Appearance Predicted to be a white to pale yellow solidInferred from related nitropyrazoles[4]
Melting Point Not available. Likely a low to moderate melting solid.
Solubility Predicted to be soluble in polar organic solvents (e.g., DMF, DMSO, Acetone) and chlorinated solvents.Inferred from synthetic protocols[2]
Boiling Point Not available. Likely to decompose at high temperatures.
SMILES CC(C)n1cc(c(n1)C)[O-]

Synthetic Workflow: From Precursor to Agrochemical Candidate

The synthesis of a target agrochemical, such as a pyrazole carboxamide, from 3-isopropyl-1-methyl-4-nitro-1H-pyrazole can be conceptualized as a three-stage process. This modular approach allows for optimization at each step and the introduction of molecular diversity in the final product.

G cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Functionalization cluster_2 Stage 3: Synthesis of Target Agrochemical 3-methyl-1H-pyrazole 3-methyl-1H-pyrazole 3-methyl-4-nitro-1H-pyrazole 3-methyl-4-nitro-1H-pyrazole 3-methyl-1H-pyrazole->3-methyl-4-nitro-1H-pyrazole Nitration (HNO₃/H₂SO₄) 3-isopropyl-1-methyl-4-nitro-1H-pyrazole 3-isopropyl-1-methyl-4-nitro-1H-pyrazole 3-methyl-4-nitro-1H-pyrazole->3-isopropyl-1-methyl-4-nitro-1H-pyrazole N-Isopropylation (Isopropyl Bromide, K₂CO₃, DMF) 1-isopropyl-3-methyl-1H-pyrazol-4-amine 1-isopropyl-3-methyl-1H-pyrazol-4-amine 3-isopropyl-1-methyl-4-nitro-1H-pyrazole->1-isopropyl-3-methyl-1H-pyrazol-4-amine Nitro Group Reduction (Fe/HCl) Target Pyrazole Carboxamide Target Pyrazole Carboxamide 1-isopropyl-3-methyl-1H-pyrazol-4-amine->Target Pyrazole Carboxamide Amidation (Carboxylic Acid Chloride, Base)

Caption: Synthetic workflow for the preparation and functionalization of 3-isopropyl-1-methyl-4-nitro-1H-pyrazole.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Nitration reactions are highly exothermic and require careful temperature control.

Protocol 1: Synthesis of 3-methyl-4-nitro-1H-pyrazole

This protocol describes the nitration of 3-methyl-1H-pyrazole. The regioselectivity of this reaction is directed to the 4-position due to the electronic nature of the pyrazole ring.[4]

Materials:

  • 3-methyl-1H-pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice-salt bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid (2.5 eq) to 0 °C in an ice-salt bath.

  • Slowly add 3-methyl-1H-pyrazole (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does to exceed 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the pyrazole solution, maintaining the reaction temperature between 0 and 5 °C. The addition should take approximately 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

  • In-process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 3-methyl-4-nitro-1H-pyrazole as a solid.

Protocol 2: Synthesis of 3-isopropyl-1-methyl-4-nitro-1H-pyrazole

This protocol details the N-isopropylation of 3-methyl-4-nitro-1H-pyrazole. The alkylation is expected to occur predominantly at the N1 position due to steric hindrance from the methyl group at the 3-position.[2]

Materials:

  • 3-methyl-4-nitro-1H-pyrazole

  • Isopropyl bromide (2-bromopropane)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica gel and solvents for chromatography

Procedure:

  • To a stirred solution of 3-methyl-4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add isopropyl bromide (1.5 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

  • In-process Control: Monitor the reaction by TLC (e.g., 7:3 hexane:ethyl acetate). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 3-isopropyl-1-methyl-4-nitro-1H-pyrazole.

Protocol 3: Synthesis of a Representative Pyrazole Carboxamide Agrochemical

This protocol outlines the reduction of the nitro group and subsequent amidation to form a pyrazole carboxamide, a common motif in SDHI fungicides.

Part A: Reduction of 3-isopropyl-1-methyl-4-nitro-1H-pyrazole

Materials:

  • 3-isopropyl-1-methyl-4-nitro-1H-pyrazole

  • Iron powder (Fe)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Suspend 3-isopropyl-1-methyl-4-nitro-1H-pyrazole (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) to the suspension.

  • Heat the mixture to reflux and add concentrated HCl (0.5 eq) dropwise.

  • Continue refluxing for 2-4 hours.

  • In-process Control: Monitor the reaction by TLC until the starting material is consumed. The product, 1-isopropyl-3-methyl-1H-pyrazol-4-amine, will be significantly more polar.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 1-isopropyl-3-methyl-1H-pyrazol-4-amine, which can often be used in the next step without further purification.

Part B: Amidation to form a Pyrazole Carboxamide

Materials:

  • 1-isopropyl-3-methyl-1H-pyrazol-4-amine

  • A suitable carboxylic acid chloride (e.g., 2-(trifluoromethyl)benzoyl chloride)

  • Triethylamine or Pyridine

  • Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 1-isopropyl-3-methyl-1H-pyrazol-4-amine (1.0 eq) in DCM and add triethylamine (1.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the carboxylic acid chloride (1.1 eq) in DCM to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • In-process Control: Monitor the reaction by TLC. The disappearance of the amine and the formation of a less polar amide product indicates reaction completion.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the target pyrazole carboxamide.

Causality and Self-Validation in Experimental Design

  • Nitration: The use of a mixed acid system (HNO₃/H₂SO₄) is crucial for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile.[5] The low temperature is essential to control the exothermicity of the reaction and to minimize the formation of by-products. The neutralization and extraction work-up is a standard and effective method for isolating the nitrated product from the acidic reaction medium. The TLC monitoring provides a real-time assessment of the reaction's progress, ensuring that the reaction is stopped at the optimal point, thus maximizing yield and minimizing impurities.

  • N-Isopropylation: Potassium carbonate is a mild and effective base for the deprotonation of the pyrazole nitrogen, making it nucleophilic. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction, as it solvates the potassium cation, leaving the carbonate anion more reactive. Heating the reaction increases the rate of the alkylation. The aqueous work-up is designed to remove the DMF and inorganic salts, while the chromatographic purification separates the desired N1-alkylated product from any potential N2-isomer and unreacted starting materials.

  • Reduction and Amidation: The reduction of the nitro group using iron in acidic media is a classic and reliable method that is well-suited for laboratory scale. The basic work-up is necessary to deprotonate the newly formed amine, making it soluble in the organic extraction solvent. In the amidation step, the use of a base like triethylamine is essential to neutralize the HCl that is formed as a byproduct of the reaction between the amine and the acid chloride. The sequential washing of the organic layer removes unreacted starting materials and byproducts, leading to a purer crude product. The final purification step ensures the high purity of the target agrochemical candidate, which is critical for accurate biological evaluation.

Data Presentation and Characterization

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

Table of Expected Spectroscopic Data for a Representative Pyrazole Carboxamide:

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)MS (ESI+) m/z
N-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide 8.1-7.5 (m, 4H, Ar-H), 7.9 (s, 1H, pyrazole-H), 7.2 (br s, 1H, NH), 4.6 (sept, 1H, CH), 2.3 (s, 3H, CH₃), 1.5 (d, 6H, 2xCH₃)165 (C=O), 145, 140, 135, 132, 130, 128, 126, 124 (Ar-C, pyrazole-C, CF₃), 50 (CH), 23 (CH₃), 12 (CH₃)3300 (N-H), 1680 (C=O), 1540, 1320 (C-F)[M+H]⁺ calculated and found

Note: The above data is predictive and based on structurally similar compounds found in the literature. Actual results may vary.

Conclusion

3-isopropyl-1-methyl-4-nitro-1H-pyrazole is a valuable and versatile intermediate for the synthesis of novel agrochemicals, particularly pyrazole carboxamide fungicides. The synthetic protocols detailed in this guide provide a robust framework for its preparation and elaboration. By understanding the chemical principles behind each step and implementing in-process controls, researchers can confidently and efficiently synthesize new agrochemical candidates for biological screening and development.

References

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. 2015;20(3):4385-4397. Available from: [Link]

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  • Synthesis of 3-Nitropyrazole. Semantic Scholar. Available from: [Link]

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  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. 2024;1303:137593. Available from: [Link]

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Scientific Reports. 2025;15(1):2458. Available from: [Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. 2026;28(3):1046-1050. Available from: [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. ResearchGate. Available from: [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][6][7]triazin-7(6H)-ones and Derivatives. Molecules. 2025;30(18):4567. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. 2020;25(23):5573. Available from: [Link]

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Analytical techniques for characterizing nitropyrazole derivatives

An In-Depth Guide to the Analytical Characterization of Nitropyrazole Derivatives Authored by a Senior Application Scientist Introduction: The Imperative for Rigorous Characterization of Nitropyrazoles Nitropyrazoles are...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Analytical Characterization of Nitropyrazole Derivatives

Authored by a Senior Application Scientist

Introduction: The Imperative for Rigorous Characterization of Nitropyrazoles

Nitropyrazoles are a class of nitrogen-rich heterocyclic compounds that command significant attention across diverse scientific domains. Their applications range from high-performance energetic materials, where their thermal stability and energy content are paramount, to pharmaceuticals, where their specific biological activities are harnessed for therapeutic purposes[1][2]. The precise substitution pattern of nitro groups and other functionalities on the pyrazole ring dictates the molecule's properties, be it detonation velocity or binding affinity to a biological target. Consequently, unambiguous structural confirmation and purity assessment are not merely procedural formalities; they are foundational to ensuring safety, efficacy, and reproducibility in research, development, and quality control.

This guide provides a comprehensive overview of the primary analytical techniques employed for the structural elucidation and characterization of nitropyrazole derivatives. It is designed for researchers, chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for methodological choices. We will explore a multi-technique approach, as no single method can provide a complete picture. True analytical trustworthiness is achieved by the convergence of data from orthogonal techniques, creating a self-validating system for characterization.

A Multi-Pronged Strategy for Comprehensive Analysis

A robust characterization workflow integrates several analytical techniques, each providing a unique piece of the structural puzzle. The data from these methods should be cross-correlated to build a cohesive and undeniable profile of the nitropyrazole derivative .

cluster_0 Initial Synthesis & Purification cluster_1 Primary Characterization cluster_2 In-Depth Structural Elucidation cluster_3 Property Analysis Synthesized_Product Synthesized Crude Product Purification Purification (e.g., Recrystallization, Chromatography) Synthesized_Product->Purification HPLC HPLC (Purity & Quantification) Purification->HPLC MS Mass Spectrometry (MS) (Molecular Weight) Purification->MS FTIR FT-IR Spectroscopy (Functional Groups) Purification->FTIR Thermal Thermal Analysis (DSC/DTA) (Melting Point & Decomposition) Purification->Thermal Elemental Elemental Analysis (Empirical Formula) Purification->Elemental NMR Multinuclear NMR (¹H, ¹³C, ¹⁵N) (Connectivity & Isomerism) HPLC->NMR MS->NMR XRay Single Crystal X-ray (Absolute 3D Structure) NMR->XRay If single crystal is obtained

Figure 1: A comprehensive workflow for the characterization of nitropyrazole derivatives.

High-Performance Liquid Chromatography (HPLC): The Gatekeeper of Purity

HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the workhorse for assessing the purity of synthesized nitropyrazole derivatives and for quantifying them in various matrices[3][4]. Its primary role is to separate the target compound from unreacted starting materials, byproducts, and other impurities.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is the most common choice as it effectively separates small organic molecules like nitropyrazoles based on their hydrophobicity[3][5]. The nonpolar C18 chains interact with the relatively nonpolar pyrazole ring system.

  • Mobile Phase: A mixture of acetonitrile and water is typically used. Acetonitrile is a polar aprotic organic solvent that effectively solubilizes nitropyrazoles while being compatible with UV detection. The ratio is optimized to achieve good resolution and reasonable retention times; a higher acetonitrile percentage will decrease retention time for most nitropyrazoles[3].

  • Detector: A UV detector is ideal because the aromatic pyrazole ring and the nitro groups are strong chromophores, typically absorbing light in the 250-350 nm range[3][6]. A Photo-Diode Array (PDA) detector is even more powerful as it can acquire a full UV spectrum for the peak, aiding in peak identification and purity assessment.

Quantitative Data Summary: Typical HPLC Parameters
ParameterTypical Value/ConditionRationale
Column C18, 5 µm, 4.6 x 250 mmStandard for high-resolution separation of small molecules[3].
Mobile Phase Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v)Balances analyte retention with elution strength[3].
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Injection Volume 5-20 µLSmall volume to prevent peak broadening.
Detection Wavelength ~275 nm (or PDA scan 200-400 nm)Wavelength of maximum absorbance for many nitropyrazoles[3].
Column Temperature 25-35 °CEnsures reproducible retention times by controlling viscosity.
Experimental Protocol: Purity Assessment by RP-HPLC

A 1. Mobile Phase Prep (e.g., 60:40 ACN:H₂O, filter & degas) C 3. System Equilibration (Run mobile phase until baseline is stable) A->C B 2. Sample Prep (Dissolve ~1 mg in 10 mL mobile phase, filter through 0.45 µm syringe filter) E 5. Sample Injection (Inject prepared sample solution) B->E D 4. Blank Injection (Inject mobile phase to check for system peaks) C->D D->E F 6. Data Analysis (Integrate peaks, calculate % area purity) E->F

Figure 2: Workflow for HPLC purity analysis.

Step-by-Step Methodology:

  • System Preparation: Prepare the mobile phase (e.g., Acetonitrile:Water 60:40 v/v). Filter it through a 0.45 µm membrane filter and degas it using sonication or helium sparging. This prevents pump blockages and baseline noise.

  • Sample Preparation: Accurately weigh approximately 1 mg of the nitropyrazole derivative and dissolve it in 10 mL of the mobile phase to create a ~100 µg/mL solution. Ensure it is fully dissolved. Filter the solution through a 0.45 µm syringe filter directly into an HPLC vial to remove any particulate matter[3].

  • Instrument Setup: Set up the HPLC system with the parameters outlined in the table above. Allow the system to equilibrate by pumping the mobile phase for at least 20-30 minutes, or until a stable baseline is observed on the detector[3].

  • Self-Validation (System Suitability):

    • Inject a blank (mobile phase) to ensure there are no ghost peaks or system contamination[3].

    • If a reference standard is available, inject it to establish the retention time and peak shape for the compound of interest.

  • Analysis: Inject the prepared sample solution.

  • Data Interpretation: After the run is complete, integrate all peaks in the chromatogram. The purity is typically estimated by the area percentage of the main peak relative to the total area of all peaks. A pure compound should exhibit one major peak with a purity level >95%.

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry is a destructive technique that provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming its identity. It works by ionizing the molecule and then measuring its mass-to-charge (m/z) ratio.

Causality Behind Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for many nitropyrazole derivatives, as it often leaves the molecular ion intact ([M+H]⁺ or [M-H]⁻). For more volatile or less polar derivatives, Electron Impact (EI) can be used, though it often causes more fragmentation[7].

  • High-Resolution MS (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap provide highly accurate mass measurements (to within 0.001 Da). This allows for the determination of the molecular formula by comparing the measured mass to calculated masses of possible elemental compositions[6].

Data Interpretation: Characteristic Fragmentation

The fragmentation pattern in MS can provide valuable structural clues. For nitropyrazoles, common fragmentation pathways involve the loss of the nitro group or parts of it[8][9].

FragmentationDescriptionSignificance
[M-NO₂]⁺ Loss of a nitro radical (46 Da)Confirms the presence of a nitro group.
[M-NO]⁺ Loss of a nitric oxide radical (30 Da)Common in nitroaromatic compounds.
[M-O]⁺ Loss of an oxygen atom (16 Da)Another indicator of a nitro group[8][9].
Ring Cleavage Loss of HCN (27 Da) or N₂ (28 Da)Characteristic of the pyrazole ring itself.
Protocol: Molecular Weight Confirmation by ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a solvent suitable for ESI, such as acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Infusion: Introduce the sample into the ion source via direct infusion using a syringe pump. This provides a steady signal for analysis.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Analysis: Identify the peak corresponding to the molecular ion. For HRMS, use the instrument software to calculate the elemental composition that best fits the measured m/z value. This should match the expected molecular formula of the nitropyrazole derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is arguably the most powerful technique for the complete structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the connectivity between them[10][11].

Causality Behind Experimental Choices
  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. The chemical shift (δ) of a proton on the pyrazole ring is highly sensitive to the position of the electron-withdrawing nitro group[1].

  • ¹³C NMR: Reveals the number and type of carbon atoms. The chemical shifts of the pyrazole ring carbons are also strongly influenced by the position of nitro substituents[6][12].

  • ¹⁵N NMR: Although less common, this technique can directly probe the nitrogen atoms of both the pyrazole ring and the nitro group, providing unambiguous information about the nitrogen environment[1][11][13].

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY shows proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached (HSQC) or more distant (HMBC) carbons and nitrogens.

Data Summary: Typical NMR Chemical Shifts
NucleusPosition/GroupTypical Chemical Shift (δ, ppm)Comments
¹H Pyrazole Ring H6.5 - 9.0Protons on carbon atoms adjacent to a nitro group are shifted significantly downfield (higher ppm)[1][7].
¹³C Pyrazole Ring C100 - 150Carbons directly attached to a nitro group are strongly deshielded and appear downfield[6][12].
¹⁵N Pyrazole N1/N2-80 to -180The chemical shifts are distinct for the two ring nitrogens[11].
¹⁵N NO₂-10 to -60Provides direct evidence of the nitro group.
Experimental Protocol: Structural Elucidation by NMR

A 1. Sample Prep (Dissolve 5-10 mg in 0.6 mL of deuterated solvent, e.g., DMSO-d₆) B 2. Instrument Setup (Insert tube, lock, and shim) A->B C 3. ¹H Spectrum Acquisition (Acquire standard proton spectrum) B->C D 4. ¹³C Spectrum Acquisition (Acquire proton-decoupled carbon spectrum) C->D E 5. 2D NMR (Optional but Recommended) (Acquire COSY, HSQC, HMBC spectra) D->E F 6. Data Processing & Interpretation (Reference spectra, integrate ¹H, assign all peaks) E->F

Figure 3: Workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified nitropyrazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube[6][10]. DMSO-d₆ is often a good choice due to its high solubilizing power for polar compounds.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent and then "shim" to optimize the magnetic field homogeneity, which is critical for high-resolution spectra.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If the structure is novel or ambiguous, acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivities.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Reference the spectra using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Interpretation:

    • ¹H NMR: Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts and coupling patterns (multiplicity) to infer the electronic environment and neighboring protons.

    • ¹³C NMR: Count the number of unique carbon signals to check against the expected structure.

    • 2D NMR: Use the cross-peaks in 2D spectra to piece together the molecular structure fragment by fragment.

FT-IR Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation[7]. For nitropyrazoles, it is particularly effective for confirming the presence of the nitro (NO₂) group.

Data Summary: Characteristic IR Absorption Bands
Functional GroupVibration TypeWavenumber (cm⁻¹)Intensity
N-O (Nitro) Asymmetric Stretch1565 - 1490Strong[6]
N-O (Nitro) Symmetric Stretch1365 - 1300Strong[6]
N-H (pyrazole) Stretch3200 - 3100Medium-Broad
C=N, C=C (ring) Stretch1620 - 1400Medium-Weak
C-H (aromatic) Stretch3100 - 3000Medium-Weak
Protocol: KBr Pellet Method
  • Preparation: Grind 1-2 mg of the dry nitropyrazole sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Analysis: Place the pellet in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Interpretation: Identify the characteristic absorption bands corresponding to the functional groups expected in the molecule, paying close attention to the strong, distinct peaks of the NO₂ group.

Definitive Confirmation: X-ray Crystallography and Elemental Analysis

For novel compounds, further confirmation is often required to meet publication or regulatory standards.

  • Single Crystal X-ray Crystallography: This is the gold standard for structural determination. It provides an unambiguous 3D model of the molecule, confirming connectivity, stereochemistry, and intermolecular interactions in the solid state[10][14][15]. The primary challenge is growing a suitable single crystal of the compound.

  • Elemental Analysis (CHN Analysis): This technique determines the mass percentages of Carbon, Hydrogen, and Nitrogen in the compound. The experimental values are compared to the theoretical percentages calculated from the proposed molecular formula. A match within ±0.4% is considered strong evidence for the proposed formula and the purity of the sample[10][16].

Conclusion

The characterization of nitropyrazole derivatives is a critical process that relies on the synergistic application of multiple analytical techniques. A workflow beginning with HPLC for purity assessment, followed by MS for molecular weight confirmation, and NMR for detailed structural mapping, forms a robust foundation. FT-IR provides rapid confirmation of key functional groups, while X-ray crystallography and elemental analysis offer the highest level of structural proof. By understanding the principles behind each technique and interpreting the combined data, researchers can confidently establish the identity, purity, and structure of their nitropyrazole derivatives, ensuring the integrity and success of their scientific endeavors.

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  • Shevelev, S. A., et al. (1997). Nitropyrazoles. Russian Chemical Bulletin, 46(6), 1133-1140. Retrieved from [Link]

  • DSpace Repository. (n.d.). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of 1-methyl-5-nitropyrazole 30. Retrieved from [Link]

  • Bîcu, E., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8192. Retrieved from [Link]

  • Fischer, D., et al. (2015). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Molecules, 20(2), 2546-2564. Retrieved from [Link]

  • Osuch-Kwiatkowska, A., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8443. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Retrieved from [Link]

  • Bauer, L., Stierstorfer, J., & Klapötke, T. M. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6489. Retrieved from [Link]

  • Wang, Y., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(22), 7004. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research, 50(8), 1993-2003. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

Method

Application Note: Advanced Protocols for the Reduction of Nitropyrazole Derivatives to Aminopyrazoles

Introduction and Strategic Rationale Aminopyrazoles are indispensable structural motifs in the design of targeted pharmaceuticals, high-performance agrochemicals (such as the insecticide Tyclopyrazoflor), and advanced en...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Aminopyrazoles are indispensable structural motifs in the design of targeted pharmaceuticals, high-performance agrochemicals (such as the insecticide Tyclopyrazoflor), and advanced energetic materials[1][2]. The most direct synthetic route to these scaffolds involves the electrophilic nitration of the pyrazole core followed by the reduction of the newly installed nitro group[3].

However, the reduction of nitropyrazoles presents significant operational and safety challenges. Due to their high nitrogen content and elevated heats of formation, low-molecular-weight nitropyrazoles can exhibit explosive properties, making the accumulation of energetic intermediates highly hazardous[1][3]. Furthermore, complex pyrazole derivatives often feature labile functional groups—such as halogens at the 3-position or sensitive carbonyls—that must be strictly preserved during the reduction process[2].

As a Senior Application Scientist, selecting the correct reduction methodology is not merely a matter of yield, but of process safety and chemoselectivity. This guide establishes field-proven, self-validating protocols for both catalytic and dissolving metal reductions, detailing the causality behind every experimental choice.

Mechanistic Pathway and Methodology Selection

The reduction of a heteroaromatic nitro group to a primary amine is a six-electron process that proceeds through a well-defined cascade. The nitro group (–NO₂) is first reduced to a nitroso intermediate (–NO), which is rapidly reduced to a hydroxylamine (–NHOH), and finally cleaved to yield the primary amine (–NH₂)[4]. Controlling this cascade requires precise selection of reducing agents to prevent the accumulation of reactive intermediates or the over-reduction of the heterocyclic core.

Decision Matrix for Reagent Selection
  • Method A: Catalytic Transfer Hydrogenation (Pd/C).

    • Causality: Highly efficient and requires simple workup. However, standard Pd/C with H₂ gas will readily dehalogenate chloro- or bromo-pyrazoles[5]. To mitigate the risks of handling high-pressure hydrogen gas with energetic substrates, transfer hydrogenation using ammonium formate or silanes in aqueous/alcoholic media is strongly preferred[6][7].

  • Method B: Dissolving Metal Reduction (Fe / NH₄Cl).

    • Causality: Iron-mediated reduction is the gold standard for chemoselectivity. It selectively reduces the nitro group while leaving halogens, ketones, and esters entirely intact[2][5]. Using mildly acidic conditions (NH₄Cl) protonates the intermediates to drive the reaction forward without cleaving sensitive C–X bonds[6].

Quantitative Comparison of Reduction Strategies
Reduction StrategyReagentsChemoselectivityScalabilitySafety ProfileTypical Yield
Catalytic Transfer Hydrogenation Pd/C, Ammonium Formate, MeOHPoor (Causes dehalogenation)HighModerate (Pyrophoric Pd/C)85–95%
Dissolving Metal (Iron) Fe powder, NH₄Cl, EtOH/H₂OExcellent (Tolerates halogens)HighHigh (Mild, bench-stable)80–95%
Tin(II) Chloride SnCl₂·2H₂O, EtOHGoodLow (Heavy metal waste)Moderate (Exothermic)70–90%

Workflow and Logical Relationships

NitroReductionWorkflow Start Nitropyrazole Starting Material Decision Contains Halogens or Reducible Groups? Start->Decision Assess Structure MethodA Method A: Pd/C Catalytic Hydrogenation Decision->MethodA No MethodB Method B: Fe/NH4Cl Dissolving Metal Reduction Decision->MethodB Yes Nitroso Nitroso-pyrazole Intermediate MethodA->Nitroso 2e- / 2H+ MethodB->Nitroso 2e- / 2H+ Hydroxylamine Hydroxylamino-pyrazole Intermediate Nitroso->Hydroxylamine 2e- / 2H+ Product Aminopyrazole Target Product Hydroxylamine->Product 2e- / 2H+ (-H2O)

Logical workflow and mechanistic pathway for nitropyrazole reduction.

Detailed Experimental Protocols

Protocol A: Chemoselective Catalytic Transfer Hydrogenation

Best for: Non-halogenated nitropyrazoles or when avoiding high-pressure H₂ reactors.

  • Substrate Dissolution : In a round-bottom flask, dissolve the nitropyrazole (1.0 equiv) in HPLC-grade methanol or ethanol to achieve a 0.1–0.2 M concentration.

    • Causality: Alcohols act as excellent protic solvents to stabilize the polar intermediates during the reduction cascade[6].

  • Atmospheric Inerting : Flush the flask with inert gas (N₂ or Argon) for 5 minutes.

    • Causality: Removing oxygen prevents the premature oxidation of the highly reactive Pd catalyst and the resulting aminopyrazole.

  • Catalyst Addition : Carefully add 10% Pd/C (5–10 mol % by weight) under a continuous blanket of inert gas.

    • Causality: Dry Pd/C is highly pyrophoric when exposed to oxygen and solvent vapors; inerting the atmosphere is a mandatory safety mechanism[6].

  • Hydrogen Source Addition : Add ammonium formate (4.0–5.0 equiv) in one portion. Stir the reaction mixture at 25–40 °C.

    • Causality: Mild heating accelerates the decomposition of formate into H₂ and CO₂, driving the reduction without the need for specialized pressure vessels[6][7].

  • Filtration and Workup : Once TLC indicates complete consumption of the starting material (1–3 hours), cool to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite, washing with excess methanol.

    • Causality: Celite traps the fine, hazardous Pd/C particulates, preventing heavy metal contamination of the product and avoiding pyrophoric fires during clean-up[6].

  • Isolation : Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ to remove residual formic acid/formate salts, dry over anhydrous Na₂SO₄, and concentrate to afford the aminopyrazole.

Protocol B: Dissolving Metal Reduction (Fe / NH₄Cl)

Best for: Halogenated nitropyrazoles (e.g., 3-chloro-4-nitropyrazole).

  • Solvent Preparation : Suspend the halogenated nitropyrazole (1.0 equiv) in a 3:1 mixture of Ethanol and Water (0.2 M).

    • Causality: The co-solvent system ensures the organic substrate dissolves in the ethanol while the water solubilizes the NH₄Cl[2].

  • Reagent Addition : Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).

    • Causality: NH₄Cl provides a mildly acidic buffer (pH ~5-6). Unlike strong acids (HCl or neat AcOH), NH₄Cl prevents the over-reduction or hydrolytic ring-opening of the pyrazole while providing enough protons to drive the reduction[5][6].

  • Reaction Execution : Heat the mixture to reflux (75–80 °C) with vigorous mechanical stirring for 2–4 hours.

    • Causality: Vigorous stirring is essential to maximize the surface area contact between the insoluble iron powder and the dissolved substrate.

  • Filtration : Upon completion (monitored via TLC), cool the reaction to room temperature. Filter the dark iron sludge through a pad of Celite, washing generously with ethyl acetate.

    • Causality: Iron oxides form a gelatinous sludge that will instantly clog standard filter paper; Celite ensures a smooth, rapid filtration[6].

  • Isolation : Wash the organic filtrate with brine, dry over MgSO₄, and evaporate under reduced pressure to yield the target aminopyrazole.

Self-Validating System: Analytical Confirmation

To ensure the integrity of the protocol, the following self-validating analytical checks must be observed to confirm successful reduction:

  • Visual & TLC Confirmation : Nitropyrazoles often exhibit a pale yellow tint. The reduction to an aminopyrazole usually results in a colorless or slightly pinkish solution (due to trace oxidation of the amine). On a TLC plate (visualized at 254 nm), the product amine will stain strongly with Ninhydrin (yielding a distinct purple/pink spot upon heating), whereas the starting nitro compound will remain unreactive to the stain.

  • NMR Spectroscopy : In ¹H NMR, the pyrazole ring protons adjacent to the highly electron-withdrawing nitro group are strongly deshielded (typically appearing around 8.0–8.5 ppm). Upon successful reduction, the newly formed electron-donating amino group shields the adjacent protons, shifting them significantly upfield (typically to 7.2–7.5 ppm)[8].

Sources

Application

Application Note: Flow Cytometric Profiling of Pyrazole-Induced Apoptosis in Cancer Models

Executive Summary Pyrazole derivatives represent a highly versatile and potent class of heterocyclic scaffolds in modern oncology drug development. Recent structure-activity relationship (SAR) studies have demonstrated t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazole derivatives represent a highly versatile and potent class of heterocyclic scaffolds in modern oncology drug development. Recent structure-activity relationship (SAR) studies have demonstrated that appropriately substituted pyrazoles act as multi-target anticancer agents, inhibiting critical kinases (e.g., CDK2, VEGFR) and anti-apoptotic proteins (e.g., Bcl-2)[1],[2]. To rigorously validate the mechanism of action (MoA) of these novel compounds, flow cytometry utilizing Annexin V and Propidium Iodide (PI) dual staining remains the gold standard for quantifying apoptotic cell populations[3]. This application note provides a comprehensive, self-validating protocol for evaluating pyrazole-induced apoptosis, detailing the mechanistic causality behind each experimental choice.

Mechanistic Grounding: Pyrazole-Induced Apoptosis

The anticancer efficacy of pyrazole derivatives is largely driven by their ability to trigger programmed cell death. Depending on their specific structural substitutions, pyrazoles induce apoptosis through several intersecting pathways:

  • Targeted Kinase Inhibition: Derivatives targeting Cyclin-Dependent Kinase 2 (CDK2) or Vascular Endothelial Growth Factor Receptor (VEGFR) induce cell cycle arrest (typically at the G2/M or S phase), which subsequently triggers apoptotic cascades[2],[4].

  • Intrinsic Mitochondrial Pathway: 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to directly downregulate the anti-apoptotic protein Bcl-2 while upregulating pro-apoptotic BAX and p53. This disrupts mitochondrial membrane potential, leading to Caspase-3 activation and PARP cleavage[5],[1].

  • ROS Generation: Certain pyrazole compounds (e.g., 3f) induce severe oxidative stress via Reactive Oxygen Species (ROS) generation, which acts as an upstream trigger for caspase-dependent apoptosis in aggressive models like triple-negative breast cancer (TNBC)[6],[7].

Pathway Pyrazole Pyrazole Derivatives Targets Inhibition of CDK2 / VEGFR / Bcl-2 ROS Generation Pyrazole->Targets Mito Mitochondrial Depolarization (Intrinsic Pathway) Targets->Mito Bax Upregulation of BAX & p53 Targets->Bax Caspase Caspase-3 Activation PARP Cleavage Mito->Caspase Bax->Mito Apoptosis Apoptosis (PS Externalization & DNA Fragmentation) Caspase->Apoptosis

Fig 1. Mechanistic pathway of pyrazole-induced apoptosis in cancer cells.

Principles of the Self-Validating Assay

To prove that a pyrazole compound induces true apoptosis rather than non-specific necrosis, the assay must differentiate between the stages of cell death.

The Causality of Annexin V/PI Staining: In healthy cells, phosphatidylserine (PS) is strictly confined to the inner leaflet of the plasma membrane. During early apoptosis, scramblases are activated and flippases are cleaved, externalizing PS to the cell surface[8]. Annexin V, a 35–36 kDa protein, binds specifically to exposed PS, but only in the presence of physiological calcium [9]. Conversely, Propidium Iodide (PI) is a membrane-impermeant DNA intercalator. It is actively excluded by the intact membranes of live and early apoptotic cells, but readily penetrates the compromised membranes of late apoptotic and necrotic cells[9],[3].

By conjugating Annexin V to a fluorophore (e.g., FITC) and pairing it with PI, researchers can establish a self-validating quadrant analysis:

  • Live Cells: Annexin V (-) / PI (-)

  • Early Apoptotic: Annexin V (+) / PI (-)

  • Late Apoptotic: Annexin V (+) / PI (+)

  • Necrotic: Annexin V (-) / PI (+)

Step-by-Step Flow Cytometry Protocol

Workflow Culture 1. Cell Culture & Treatment (Pyrazole vs. Vehicle) Harvest 2. Gentle Harvesting (Preserve PS asymmetry) Culture->Harvest Wash 3. Wash & Resuspend (1X Binding Buffer with Ca2+) Harvest->Wash Stain 4. Dual Staining (Annexin V-FITC + PI) Wash->Stain Incubate 5. Dark Incubation (15 mins at RT) Stain->Incubate Acquire 6. Flow Cytometry Acquisition (Within 1 hour) Incubate->Acquire

Fig 2. Step-by-step Annexin V/PI flow cytometry workflow for apoptosis detection.

Phase 1: Cell Preparation and Pyrazole Treatment
  • Seed Cells: Plate cancer cells (e.g., MDA-MB-468, HCT-116) in 6-well plates at a density of 2×105 cells/well and incubate overnight at 37°C to allow adherence[6].

  • Compound Treatment: Treat cells with the pyrazole derivative at its predetermined IC50 concentration (e.g., 14.7 µM for compound 3f) alongside a vehicle control (0.1% DMSO) and a positive apoptosis control (e.g., Doxorubicin or Staurosporine)[6],[10]. Incubate for 24 to 48 hours.

Phase 2: Gentle Harvesting

Expert Insight: Harsh enzymatic detachment (over-trypsinization) or aggressive pipetting can transiently disrupt the plasma membrane, causing artifactual PS flipping and false-positive Annexin V staining. 3. Collect the culture media (which contains floating, late-apoptotic cells). 4. Wash adherent cells gently with cold, calcium-free PBS[8]. 5. Add a minimal volume of Trypsin-EDTA, monitoring closely under a microscope. Neutralize immediately with serum-containing media once cells detach. 6. Pool the detached cells with the previously collected media and centrifuge at 300 × g for 5 minutes at room temperature[8].

Phase 3: Staining Procedure

Expert Insight: Annexin V binding is strictly calcium-dependent. You must use a specialized Binding Buffer containing 2.5 mM CaCl2​ . Standard PBS will result in complete assay failure. 7. Wash the cell pellet once with cold PBS, then once with 1X Binding Buffer[11]. 8. Resuspend the cells in 1X Binding Buffer at a concentration of 1×106 cells/mL. 9. Transfer 100 µL of the cell suspension ( 1×105 cells) to flow cytometry tubes[8]. 10. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the experimental tubes. 11. Gently vortex and incubate for 15 minutes at room temperature in the dark[8],[11].

Phase 4: Acquisition
  • Add 400 µL of 1X Binding Buffer to each tube to halt the staining reaction.

  • Analyze immediately (strictly within 1 hour). Prolonged exposure to PI can cause toxicity in live cells, leading to artificial membrane permeabilization and a false shift into the late-apoptotic quadrant,[11].

Quantitative Data & Expected Outcomes

To contextualize the efficacy of pyrazole derivatives, the following table summarizes quantitative flow cytometry data derived from recent literature evaluating novel pyrazole compounds across various cancer models.

Table 1: Representative Flow Cytometry Apoptosis Profiling of Pyrazole Derivatives

Compound DesignationCell Line ModelPrimary Target / MechanismIC50 (µM)Apoptotic Population Shift (Flow Cytometry)Ref.
Compound 3f MDA-MB-468 (TNBC)ROS Generation / Caspase-314.97Significant dose-dependent increase in Early & Late Apoptosis[6],[7]
Compound 8l MDA-MB-231 (TNBC)Caspase-dependent pathway2.41Concentration-dependent apoptosis induction matching Doxorubicin[10]
Compound 4 HCT-116 (Colon)CDK2 Inhibition1.80G2/M cell cycle arrest followed by massive apoptosis[4]
Compound 37 MCF-7 (Breast)Bcl-2 Downregulation5.21Upregulation of BAX/p53; Caspase-3/PARP cleavage[1]

Troubleshooting & Causality Matrix

ObservationMechanistic CauseCorrective Action
High Annexin V (+) in Untreated Control Over-trypsinization or mechanical shearing flipped PS to the outer leaflet artificially.Reduce trypsin incubation time; use Accutase; handle cells gently during pipetting.
No Annexin V Staining in Positive Control Lack of Ca2+ in the buffer. Annexin V cannot undergo the conformational change to bind PS.Ensure the use of 1X Binding Buffer containing at least 2.5 mM CaCl2​ . Do not use PBS for the staining step.
Smearing into the PI (+) Quadrant Cells were left in PI for too long prior to acquisition, causing PI toxicity and membrane degradation.Acquire samples strictly within 1 hour of adding PI. Keep samples on ice post-staining[8].

References

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 Source: NIH / PMC URL:[Link]

  • Annexin V PI Staining Guide for Apoptosis Detection Source: Boster Bio URL:[Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry Source: Bio-Techne URL:[Link]

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 Source: RSC Advances URL:[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL:[Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 Source: Asian Pacific Journal of Cancer Prevention (WAOCP) URL:[Link]

  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives Source: Novelty Journals URL:[Link]

  • Design, synthesis, and apoptosis-promoting effect evaluation of novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units Source: PubMed URL:[Link]

  • Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol Source: PMC URL:[Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study Source: RSC Publishing URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Yield in Knorr Pyrazole Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. The Knorr pyrazole synthesis—the condensation of a 1,3-dicarbonyl compound with a hydrazine—is a cornerstone reaction in drug development and agrochemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The Knorr pyrazole synthesis—the condensation of a 1,3-dicarbonyl compound with a hydrazine—is a cornerstone reaction in drug development and agrochemistry[1]. While traditionally viewed as a robust and rapid method, researchers frequently encounter significant yield bottlenecks when scaling up or utilizing unsymmetrical substrates[2].

This guide is designed for application scientists and researchers. It bypasses generic advice to focus on the thermodynamic and kinetic causalities behind low yields, providing self-validating protocols and evidence-based troubleshooting strategies.

Mechanistic Bottlenecks & Workflow

To troubleshoot a failing reaction, one must first isolate the point of failure within the reaction cascade. The Knorr synthesis is not a single concerted step, but a complex sequence involving condensation, intermediate formation, intramolecular cyclization, and dehydration[2]. Recent transient flow and kinetic modeling studies have revealed that these pathways are unexpectedly complex, often involving autocatalytic steps and non-first-order kinetics[3],[1].

Mechanism A 1,3-Dicarbonyl + Hydrazine B Hydrazone Intermediate A->B Condensation (-H2O) C Carbinolamine (Cyclized) B->C Intramolecular Attack D Pyrazole Product C->D Dehydration (-H2O)

Core mechanism of the Knorr pyrazole synthesis from condensation to aromatization.

Troubleshooting Guides & FAQs

Q1: My starting materials are fully consumed, but the isolated yield of my target pyrazole is under 40%. Why?

The Causality: When using an unsymmetrical 1,3-dicarbonyl, the reaction inherently produces a mixture of regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles)[4]. If your target is only one of these isomers, the formation of the undesired isomer directly cannibalizes your yield. Furthermore, because these isomers have similar polarities, standard silica gel chromatography often results in massive material loss during purification[4]. The Solution: You must shift the regioselectivity at the kinetic level. The initial nucleophilic attack is governed by the electrophilicity of the two carbonyl carbons and the steric bulk of their adjacent substituents[4].

  • Solvent Effects: Switch to fluorinated solvents like 2,2,2-Trifluoroethanol (TFE) or Hexafluoro-2-propanol (HFIP). These strongly hydrogen-bonding solvents modulate the electrophilicity of the carbonyls and stabilize specific transition states, often drastically improving the regiomeric ratio.

  • Temperature Control: Lowering the temperature favors the kinetically controlled regioisomer, whereas refluxing drives the reaction toward the thermodynamically stable isomer[4].

Q2: The reaction stalls at the hydrazone intermediate, and no pyrazole is formed. How do I force the cyclization?

The Causality: The intramolecular attack of the secondary hydrazine nitrogen onto the remaining carbonyl is highly pH-dependent and sensitive to the keto-enol equilibrium of the dicarbonyl[5]. In many 1,3-dicarbonyls, the enol tautomer is stabilized by a strong intramolecular hydrogen bond, rendering the carbonyl carbon insufficiently electrophilic for cyclization[5]. The Solution: Introduce a Brønsted acid catalyst (e.g., glacial acetic acid). The acid serves a dual purpose: it disrupts the intramolecular hydrogen bonding of the enol tautomer and protonates the carbonyl oxygen, highly activating it for nucleophilic attack[5]. Caution: Do not over-acidify; excessive acid will protonate the hydrazine nitrogen, destroying its nucleophilicity and stalling the reaction entirely.

Q3: I observe dark, tarry byproducts and low conversion of the 1,3-dicarbonyl. What is going wrong?

The Causality: Hydrazines—especially free-base alkyl and aryl hydrazines—are highly susceptible to air oxidation and photodegradation[2]. As they degrade, they form reactive radical species that polymerize, creating tarry mixtures that trap your starting materials. The Solution: Always use hydrazine hydrochloride salts rather than free bases when possible, as they are significantly more stable[2]. Generate the free base in situ using an equivalent of a mild base (e.g., sodium acetate or triethylamine). Always purge your reaction vessel with Argon or Nitrogen before heating[2].

Troubleshooting Start Issue: Low Pyrazole Yield Conv Assess Reaction Conversion (TLC/NMR) Start->Conv LowConv Incomplete Conversion or Stalled Intermediate Conv->LowConv HighConv Complete Conversion but Low Isolated Yield Conv->HighConv Sol1 Optimize pH: Add Brønsted Acid LowConv->Sol1 Stalled at Hydrazone Sol2 Prevent Degradation: Use Inert Atmosphere LowConv->Sol2 Tarry Byproducts Regio Is Regioselectivity Poor? HighConv->Regio Sol3 Screen Solvents (e.g., TFE/HFIP) & Temp Regio->Sol3 Yes (Isomer Mixture) Sol4 Optimize Workup: Improve Crystallization Regio->Sol4 No (Loss in Workup)

Diagnostic decision tree for troubleshooting low yields in pyrazole synthesis.

Quantitative Optimization Matrix

The following table summarizes the quantitative impact of adjusting reaction parameters on overall yield and regioselectivity, based on optimization campaigns for pharmaceutical intermediates like celecoxib[5].

Solvent SystemCatalystTemperatureConversion StatusRegioselectivity (Desired:Undesired)Isolated Yield
EthanolNone78°C (Reflux)Stalled at Hydrazone55:4538%
EthanolAcetic Acid (5 mol%)78°C (Reflux)Complete60:4052%
TFENone50°CComplete82:1874%
TFE Acetic Acid (5 mol%) 50°C Complete 94:6 89%

Table 1: Impact of solvent and acid catalysis on the yield and regioselectivity of unsymmetrical Knorr pyrazole syntheses.

Self-Validating Experimental Protocol

To ensure high yields, utilize this self-validating Standard Operating Procedure (SOP). Each step contains an in-process check to verify success before proceeding.

Step 1: Reagent Preparation & Inertion

  • Charge a flame-dried round-bottom flask with the 1,3-dicarbonyl compound (1.0 equiv) and the selected solvent (e.g., Ethanol or TFE, 0.5 M concentration).

  • Purge the system with Argon for 5 minutes.

  • Add the hydrazine hydrochloride salt (1.1 equiv) and sodium acetate (1.1 equiv) to generate the free base in situ.

  • Self-Validation Check: The solution should remain relatively pale. Rapid darkening to deep brown/black indicates oxygen ingress and hydrazine degradation[2].

Step 2: Condensation (Hydrazone Formation)

  • Stir the mixture at room temperature for 30 minutes.

  • Self-Validation Check: Observe the flask walls. The formation of water droplets (condensation) is a physical indicator of successful imine/hydrazone formation[6]. TLC should show the complete disappearance of the 1,3-dicarbonyl and the appearance of a new, intermediate spot.

Step 3: Acid-Catalyzed Cyclization

  • Add a catalytic amount of glacial acetic acid (3-5 drops per mmol)[2].

  • Heat the reaction to 50°C–80°C (depending on solvent) and monitor via TLC or benchtop NMR[5].

  • Self-Validation Check: If using NMR, monitor the disappearance of the hydrazone signals and the emergence of the highly diagnostic aromatic pyrazole C4-H proton (typically a sharp singlet between 6.0 and 7.0 ppm)[5]. Do not proceed to workup until this signal is maximized.

Step 4: Isolation via Precipitation

  • Remove the flask from heat. While still hot, slowly add deionized water dropwise with vigorous stirring[2].

  • Cool the mixture in an ice bath to force crystallization.

  • Self-Validation Check: The product should crash out as a distinct solid. If the mixture "oils out" (forms a biphasic liquid), the organic solvent ratio is too high. Re-heat to dissolve the oil, add slightly more water, and cool much more slowly to induce proper nucleation[6],[2].

  • Filter via a Büchner funnel, wash with cold hexanes to remove non-polar impurities, and dry under vacuum[2].

References

  • Gaining Kinetic Insights into Knorr Pyrazole Synthesis via Transient Flow Experiments.ISCRE.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.RSC Publishing.
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.Benchchem.
  • Knorr Pyrazole Synthesis of Edaravone.The Royal Society of Chemistry.
  • Troubleshooting the reaction mechanism of pyrazole formation.Benchchem.
  • Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib.MDPI.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Nitration of Pyrazoles

Welcome to the Technical Support Center for heterocyclic chemistry workflows. This guide is specifically engineered for researchers, application scientists, and drug development professionals dealing with the complex reg...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic chemistry workflows. This guide is specifically engineered for researchers, application scientists, and drug development professionals dealing with the complex regioselectivity and optimization challenges inherent in the nitration of pyrazoles.

Mechanistic Fundamentals: The Causality of Pyrazole Nitration

To successfully optimize pyrazole nitration, one must first understand the electronic distribution of the pyrazole ring. Pyrazole contains two distinct nitrogen atoms: a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2).

  • C-Nitration (Electrophilic Aromatic Substitution): The two electronegative nitrogen atoms withdraw electron density from the C3 and C5 positions, leaving the C4 position as the most electron-rich site on the ring. Consequently, direct electrophilic nitration using strong mixed acids inherently targets the C4 position[1].

  • N-Nitration (Nucleophilic Attack): The N1 position is the most nucleophilic site. Under milder nitrating conditions (e.g., acetyl nitrate or tert-butyl nitrite), the reaction is kinetically driven toward N-nitration, forming 1-nitropyrazole[2],[3].

  • Rearrangement Dynamics: 1-Nitropyrazole is kinetically stable but thermodynamically unfavored compared to its C-nitrated isomers. Heating 1-nitropyrazole (>140 °C) triggers a purely thermal [1,5] sigmatropic nitro migration, exclusively yielding 3(5)-nitropyrazole[4]. However, in the presence of strong acids (like H₂SO₄) at elevated temperatures, the rearrangement is acid-catalyzed and redirects the nitro group to the C4 position[1],[5].

Troubleshooting & FAQs

Q: I am attempting a direct nitration of pyrazole to 4-nitropyrazole using standard mixed acids (HNO₃/H₂SO₄) at 90 °C, but my yields are plateauing around 50–56%. How can I optimize this? A: The moderate yield in standard batch conditions is due to the generation of water during the nitration process. Water dilutes the acid mixture, shifting the equilibrium and reducing the concentration of the active nitronium ion (NO₂⁺). To optimize this, transition to a one-pot, two-step method. First, react pyrazole with concentrated sulfuric acid to form pyrazole sulfate. Then, use a mixture of 98% fuming nitric acid and 20% fuming sulfuric acid (oleum). The fuming sulfuric acid acts as a powerful water scavenger and catalyzes the conversion of nitric acid to NO₂⁺[1]. This specific stoichiometric optimization can push yields up to 85% at a much lower temperature (50 °C)[1].

Q: My target molecule is 3-nitropyrazole, but my direct nitration attempts only yield 4-nitropyrazole. What is the correct synthetic pathway? A: Direct EAS will always favor the C4 position due to the electronic effects described above. To access 3-nitropyrazole, you must exploit the N-nitration/rearrangement pathway. First, synthesize 1-nitropyrazole using mild conditions (e.g., HNO₃ in acetic anhydride). Then, subject the isolated 1-nitropyrazole to thermal rearrangement in an organic solvent (such as anisole or benzonitrile) at ~140 °C. The nitro group will migrate via a [1,5] sigmatropic shift exclusively to the 3(5)-position[5],[4].

Q: We are scaling up the synthesis of 3,4-dinitropyrazole for energetic materials, but the batch exothermic reactions are becoming a severe safety hazard. Are there safer optimization strategies? A: Yes. The synthesis of 3,4-dinitropyrazole involves multiple highly exothermic steps (N-nitration, thermal rearrangement, and C4-nitration) which are difficult to control in large batch reactors. Implementing a continuous flow microfluidic process is highly recommended. Microreactors provide superior heat dissipation and precise residence time control. A three-stage microfluidic setup can sequentially handle N-nitration at 25 °C, thermal rearrangement at 110–180 °C, and final C4-nitration using mixed acids, achieving up to 85% overall yield while drastically reducing the hazardous footprint and eliminating the need for intermediate isolation[6].

Standardized Experimental Protocols

Protocol A: Optimized One-Pot Two-Step Synthesis of 4-Nitropyrazole[1],[5]

This self-validating protocol utilizes fuming acids to maintain a strictly anhydrous environment, ensuring maximum NO₂⁺ generation.

  • Preparation of Pyrazole Sulfate: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, carefully add concentrated sulfuric acid (2.1 equivalents relative to pyrazole). Slowly add pyrazole (1.0 eq) in small portions to maintain the internal temperature below 30 °C.

  • Nitrating Agent Preparation: In a separate, rigorously dried vessel, prepare the nitrating mixture by combining 98% fuming nitric acid (1.5 eq) and 20% fuming sulfuric acid (3.0 eq) under strict cooling.

  • Nitration: Dropwise add the fuming nitrating mixture to the pyrazole sulfate solution, ensuring the temperature does not spike.

  • Heating & Maturation: Raise the reaction temperature to 50 °C and stir for exactly 1.5 hours. (Self-validation: The reaction mixture will clarify as the nitration reaches completion).

  • Workup: Pour the mixture over crushed ice. Filter the resulting white precipitate, wash extensively with cold distilled water to remove residual acids, and dry under a vacuum to obtain 4-nitropyrazole (Yield: ~85%).

Protocol B: Mild N–H Nitration Using TBN/CAN[2]

A modern, bench-stable approach to N-nitration avoiding harsh acidic conditions.

  • Setup: Charge an oven-dried 10 mL vial equipped with a magnetic stir bar with the pyrazole substrate (1.0 eq), tert-butyl nitrite (TBN, as the nitro source), and ceric ammonium nitrate (CAN, as the oxidant) in dry acetonitrile (MeCN).

  • Reaction: Heat the mixture to 100 °C under an O₂ atmosphere.

  • Monitoring: Stir for approximately 16 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc).

  • Workup: Cool to room temperature, filter through a thin pad of celite (eluting with ethyl acetate), and concentrate the combined filtrate in vacuo. Purify via silica gel column chromatography to isolate 1-nitropyrazole.

Quantitative Data & Condition Matrices

The following table summarizes the critical parameters for directing the regioselectivity of pyrazole nitration:

Target ProductStarting MaterialNitrating Agent / ReagentsTemp (°C)Reaction TimeAvg. YieldKey Mechanism
4-Nitropyrazole PyrazoleHNO₃ / H₂SO₄ (Standard)90 °C6.0 h56%Direct EAS at C4
4-Nitropyrazole PyrazoleFuming HNO₃ / 20% Oleum50 °C1.5 h85%Direct EAS at C4 (Water scavenged)
1-Nitropyrazole PyrazoleTBN / CAN / O₂ in MeCN100 °C16.0 h38–95%N-H Nitration
3-Nitropyrazole 1-NitropyrazoleAnisole or Benzonitrile (Solvent)140 °C2.0 h>80%Thermal [1,5] Sigmatropic Shift
3,4-Dinitropyrazole PyrazoleHNO₃ (Flow) → Heat → HNO₃/H₂SO₄25–180 °C<30 min85%Microfluidic multi-step cascade

Visualizations

Mechanistic Pathways of Pyrazole Nitration

G Pyrazole Pyrazole MixedAcid Fuming HNO3 / Oleum (Direct Nitration) Pyrazole->MixedAcid MildNitration Acetyl Nitrate or TBN/CAN Pyrazole->MildNitration C4_Nitro 4-Nitropyrazole (Electrophilic Substitution) MixedAcid->C4_Nitro N_Nitro 1-Nitropyrazole (N-Nitration) MildNitration->N_Nitro ThermalRearrange Thermal Rearrangement (>140 °C) N_Nitro->ThermalRearrange AcidRearrange Acidic Rearrangement (H2SO4, 90 °C) N_Nitro->AcidRearrange C3_Nitro 3(5)-Nitropyrazole ThermalRearrange->C3_Nitro [1,5] Sigmatropic Shift AcidRearrange->C4_Nitro

Caption: Mechanistic pathways governing direct C4 nitration, N-nitration, and subsequent rearrangements.

Continuous Flow Microfluidic Workflow

Flow Pump1 Pyrazole Stream Reactor1 Microreactor 1 (N-Nitration, 25 °C) Pump1->Reactor1 Pump2 HNO3 Stream Pump2->Reactor1 Reactor2 Microreactor 2 (Thermal Rearrangement, 110-180 °C) Reactor1->Reactor2 1-Nitropyrazole Reactor3 Microreactor 3 (C4-Nitration, 25-80 °C) Reactor2->Reactor3 3-Nitropyrazole Pump3 HNO3/H2SO4 Stream Pump3->Reactor3 Product 3,4-Dinitropyrazole (Up to 85% Yield) Reactor3->Product

Caption: Continuous flow microfluidic workflow for the safe, scalable synthesis of 3,4-dinitropyrazole.

References

  • Title: How to Synthesize 4-Nitropyrazole Efficiently?
  • Source: JACS Au (ACS Publications)
  • Source: PMC (NIH)
  • Title: On the mechanism of the thermal N-nitropyrazole rearrangement.
  • Title: Continuous flow microfluidic process for synthesis of 3,4-dinitropyrazole (US11319291B1)

Sources

Troubleshooting

Technical Support Center: Optimizing Regioselectivity in Cyclocondensation Reactions

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most persistent bottlenecks in heterocyclic chemistry: poor regiocontr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most persistent bottlenecks in heterocyclic chemistry: poor regiocontrol during cyclocondensation.

When synthesizing privileged scaffolds like pyrazoles and pyrimidines, the use of symmetrical or electronically ambiguous dielectrophiles often leads to inseparable regioisomeric mixtures. This guide breaks down the thermodynamic and kinetic causalities behind these failures and provides self-validating, field-proven protocols to force absolute regioselectivity.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: I am reacting a 1,3-diketone with an arylhydrazine, but I keep getting a 1:1 mixture of 3,5-disubstituted pyrazole regioisomers. How can I drive the selectivity?

The Causality: The formation of regioisomeric mixtures stems from the similar electrophilicity of the two carbonyl carbons in your 1,3-diketone. Without sufficient steric or electronic differentiation, the nucleophilic nitrogen of the hydrazine attacks both sites indiscriminately. The Solution: You must manipulate the electronic bias of the substrate. Instead of a standard 1,3-diketone, convert your starting material to a β-enamino diketone . The enamine nitrogen donates electron density, significantly deactivating the adjacent carbonyl toward nucleophilic attack. This forces the arylhydrazine to attack the non-deactivated carbonyl exclusively, yielding regiospecific 1,4,5-trisubstituted pyrazoles (1[1]). Alternatively, switching to a strongly hydrogen-bonding fluorinated solvent (like TFE or HFIP) can selectively activate one carbonyl over the other via microenvironment clustering[1].

Q2: My synthesis of 4-alkyl N-arylpyrazoles via classical cyclocondensation of 2-alkyl enones requires hazardous oxidants and yields poor regiocontrol. Is there a better pathway?

The Causality: The classical route suffers because the initial Michael addition and subsequent cyclization compete with direct imine formation. Furthermore, the final aromatization step requires stoichiometric, often toxic, oxidants to drive the reaction to completion. The Solution: Bypass the enone entirely by utilizing the ring-opening of unsaturated pyrrolinium ions . When an arylhydrazine undergoes conjugate addition to an endocyclic imine (pyrrolinium ion), it forms an enamine that triggers an intramolecular nucleophilic addition. Subsequent protonation-assisted ring-opening of the pyrrolidine intermediate yields a 4-alkyl pyrazoline. This intermediate undergoes spontaneous aerial oxidation (no hazardous oxidants needed) to yield the 1,3-diaryl 4-alkyl pyrazole as a single regioisomer (2[2]).

Q3: I am trying to synthesize highly substituted pyrimidines from chalcones, but I get low yields and mixed isomers. How can I improve this?

The Causality: Direct cyclocondensation with chalcones often suffers from competing retro-aldol reactions and poor electrophilic differentiation between the alpha and beta carbons. The Solution: Pre-activate the chalcone using a hypervalent iodine reagent (Koser's reagent). Treating the chalcone with hydroxy(tosyloxy)iodobenzene triggers a 1,2-aryl migration, forming an α-aryl-β,β-ditosyloxy ketone . The two tosylate groups serve dual functions: they act as strong electron-withdrawing groups (amplifying electrophilicity at specific sites) and excellent leaving groups. Cyclocondensation of this intermediate with guanidine hydrochloride yields 2,4,5-trisubstituted pyrimidines with exquisite regioselectivity (3[3]).

Q4: Can I achieve regioselective pyrimidine synthesis using a multicomponent approach from simple alcohols and amidines?

The Causality: Multicomponent reactions (MCRs) are notorious for generating complex statistical mixtures because the sequence of bond formations is thermodynamically uncontrolled. The Solution: Transition-metal catalysis can impose strict kinetic control. Utilizing a PN5P-Ir-pincer complex enables a regioselective[3+1+1+1] multicomponent synthesis. The iridium catalyst orchestrates a precise sequence: condensation steps deoxygenate the alcohol components, while dehydrogenation steps drive aromatization, liberating only hydrogen gas and water. This provides immediate, regiopure access to unsymmetrically decorated pyrimidines (4[4]).

Part 2: Quantitative Data & Method Comparison

The table below summarizes the quantitative improvements achieved by shifting from traditional thermodynamic approaches to optimized, kinetically controlled methodologies.

Target ScaffoldSubstrate / ReagentsTraditional ApproachOptimized ApproachMechanistic Driver of Selectivity
1,4,5-Trisubstituted Pyrazoles 1,3-Diketone vs. β-Enamino DiketoneYield: ~55% Ratio: 1:1Yield: >90% Ratio: >99:1Electronic bias via enamine nitrogen electron donation[1]
4-Alkyl N-Arylpyrazoles 2-Alkyl Enone vs. Pyrrolinium IonYield: ~40% Ratio: 3:1 (Oxidant req.)Yield: 71% Ratio: Single IsomerProtonation-assisted ring-opening cascade[2]
2,4,5-Trisubstituted Pyrimidines Chalcone vs. Geminal Ditosyloxy KetoneYield: <50% Ratio: MixedYield: 85%+ Ratio: >99:11,3-Dielectrophilic differentiation via Koser's Reagent[3]

Part 3: Mechanistic Workflows & Decision Trees

DecisionTree Start Cyclocondensation Issue: Poor Regioselectivity Check Identify the Root Cause (Steric, Electronic, or H-Bonding) Start->Check Steric Steric Ambiguity Action: Introduce Bulky Directing Groups Check->Steric Solvent H-Bonding / Microenvironment Action: Use Fluorinated Solvents (TFE/HFIP) Check->Solvent Substrate Electronic Symmetry Action: Use β-Enamino Diketones Check->Substrate

Decision matrix for troubleshooting and resolving regioselectivity issues in cyclocondensations.

Mechanism N1 Unsaturated Pyrrolinium Ion N2 Conjugate Addition (Arylhydrazine) N1->N2 N3 Intramolecular Nucleophilic Attack N2->N3 N4 Protonation-Assisted Ring Opening N3->N4 N5 Aerial Oxidation (Regiopure Pyrazole) N4->N5

Mechanistic pathway for the regioselective synthesis of 4-alkyl N-arylpyrazoles.

Part 4: Validated Experimental Protocols

Protocol A: Metal-Free Regioselective Synthesis of 2,4,5-Trisubstituted Pyrimidines[3]

This protocol utilizes hypervalent iodine to break the symmetry of standard chalcones.

  • Preparation of 1,3-Dielectrophile : Dissolve the starting chalcone (1.0 equiv) in anhydrous acetonitrile (0.2 M) under a nitrogen atmosphere.

  • Activation : Add Koser's reagent (hydroxy(tosyloxy)iodobenzene, 2.0 equiv) in one portion. Stir at room temperature for 2-4 hours until complete conversion to the α-aryl-β,β-ditosyloxy ketone is observed via TLC. (The 1,2-aryl migration is the critical symmetry-breaking step).

  • Cyclocondensation : To the same reaction vessel, add guanidine hydrochloride (1.2 equiv) and anhydrous sodium carbonate (3.0 equiv).

  • Heating : Elevate the temperature to reflux. The dual tosylate groups will act as highly biased leaving groups, directing the regioselective N-C bond formations.

  • Workup : Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to yield the regiopure pyrimidine.

Protocol B: Regioselective Synthesis of 4-Alkyl N-Arylpyrazoles via Pyrrolinium Ions[2]

This protocol avoids hazardous oxidants by leveraging a protonation-assisted ring-opening cascade.

  • Substrate Preparation : Synthesize and isolate the required N-alkyl pyrrolinium ion (endocyclic imine) precursor.

  • Conjugate Addition : In a round-bottom flask, combine the pyrrolinium ion (1.0 equiv) and the selected arylhydrazine (1.1 equiv) in ethanol (0.1 M).

  • Cyclization & Ring Opening : Stir the mixture at room temperature. The arylhydrazine undergoes conjugate addition followed by intramolecular nucleophilic attack. The acidic microenvironment assists the opening of the pyrrolidine ring to form the 4-alkyl pyrazoline intermediate.

  • Aromatization (Crucial Step) : Ensure the reaction is open to an oxygen atmosphere (aerial oxidation). Do not run this step under Argon, as it will decrease the yield by >20%. Stir until the pyrazoline is fully oxidized to the pyrazole (typically 6-12 hours).

  • Isolation : Concentrate the solvent in vacuo and purify the crude product via silica gel chromatography to isolate the single regioisomer.

References

  • Theoretical and experimental investigation of the polyeletrophilic β-enamino diketone: Straightforward and highly regioselective synthesis of 1,4,5-trisubstituted pyrazoles Source: ResearchGate URL:1

  • Ring Opening of Pyrrolinium Ions Enabled Regioselective Synthesis of 4-Alkyl N-Arylpyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:2

  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones Source: New Journal of Chemistry (RSC Publishing) URL:3

  • A Sustainable Multicomponent Pyrimidine Synthesis Source: PubMed (NIH) / JACS URL:4

Sources

Reference Data & Comparative Studies

Validation

The Rise of Pyrazole Scaffolds: A Comparative Guide to LRRK2 Kinase Inhibitors for Parkinson's Disease Research

A Senior Application Scientist's In-Depth Analysis of Potency, Selectivity, and Therapeutic Potential Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic driver of both familial and spora...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Analysis of Potency, Selectivity, and Therapeutic Potential

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic driver of both familial and sporadic Parkinson's disease, making the LRRK2 kinase a prime therapeutic target. The resulting hyperactivity of the LRRK2 kinase is believed to contribute to the neurodegeneration characteristic of the disease. Consequently, the development of potent and selective LRRK2 inhibitors is a major focus of research for disease-modifying therapies.

This guide provides a comparative analysis of various LRRK2 inhibitors, with a special focus on the emerging class of compounds built around a pyrazole core. While not an inhibitor itself, the pyrazole scaffold, exemplified by structures like 3-isopropyl-1-methyl-4-nitro-1H-pyrazole, serves as a crucial building block in the synthesis of highly effective LRRK2 inhibitors. We will objectively compare the performance of these pyrazole-based inhibitors against other well-established LRRK2 inhibitors, supported by experimental data, and provide detailed methodologies for their evaluation.

The LRRK2 Signaling Pathway: A Key Target in Parkinson's Disease

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Its pathogenic mutations, such as the common G2019S substitution, lead to increased kinase activity. This hyperactivity is thought to disrupt several cellular processes, including vesicular trafficking, autophagy, and lysosomal function, ultimately leading to neuronal cell death. LRRK2 exerts its effects by phosphorylating a subset of Rab GTPases, which are key regulators of intracellular membrane trafficking. Therefore, inhibiting the kinase activity of LRRK2 is a direct strategy to mitigate its neurotoxic effects.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effects cluster_inhibition Point of Inhibition Upstream Signals Upstream Signals LRRK2_inactive LRRK2 (Inactive) Upstream Signals->LRRK2_inactive LRRK2_active LRRK2 (Active) G2019S Mutation LRRK2_inactive->LRRK2_active Activation Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylation pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Lysosomal_Dysfunction Lysosomal Dysfunction pRab_GTPases->Lysosomal_Dysfunction Neurodegeneration Neurodegeneration Vesicular_Trafficking->Neurodegeneration Lysosomal_Dysfunction->Neurodegeneration Inhibitors LRRK2 Inhibitors (e.g., Pyrazole-based) Inhibitors->LRRK2_active Inhibition

Caption: The LRRK2 signaling pathway and the point of intervention for LRRK2 inhibitors.

The Pyrazole Scaffold: A Versatile Foundation for LRRK2 Inhibitors

The 1H-pyrazole ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to form key interactions with protein targets. In the context of LRRK2, the pyrazole core can be strategically substituted to achieve high potency and selectivity. The nitro group, as seen in precursors like 3-methyl-4-nitro-1H-pyrazole, can be readily converted to an amino group, providing a synthetic handle for further chemical modifications to create diverse libraries of inhibitor candidates.[1]

Recent research has highlighted the potential of several classes of pyrazole-based LRRK2 inhibitors, including biaryl-1H-pyrazoles and aminopyrazoles.[2][3] These compounds have demonstrated promising activity against both wild-type and mutant forms of LRRK2.

Head-to-Head Comparison: Pyrazole-Based Inhibitors vs. Other Key LRRK2 Inhibitors

To provide a clear comparison, we will evaluate a representative pyrazole-based inhibitor, here termed "Biaryl-1H-pyrazole 36" as described in recent literature, against well-characterized LRRK2 inhibitors from other structural classes: MLi-2, GNE-7915, and DNL201.[4]

InhibitorChemical ClassTargetIC50 / KiSelectivityKey Features
Biaryl-1H-pyrazole 36 PyrazoleLRRK2 (WT)17.1 nM (IC50)[4]~7.1-fold selective for G2019S mutant.[4]Demonstrates the potential of the pyrazole scaffold for developing mutant-selective inhibitors. Insufficient brain penetrance reported.[4]
LRRK2 (G2019S)2.4 nM (IC50)[4]
MLi-2 IndazoleLRRK20.76 nM (IC50)[5][6][7]>295-fold selectivity over 300 kinases.[5][6]Potent, selective, and centrally active.[6][7] Widely used as a research tool.[4]
GNE-7915 AminopyrimidineLRRK29 nM (IC50)Highly selective against a large kinase panel.Potent, selective, and brain-penetrant.
DNL201 Small MoleculeLRRK2Potent (specific IC50 not publicly disclosed)Selective, ATP-competitive inhibitor.CNS-penetrant, has been evaluated in Phase 1 and 1b clinical trials.

Key Observations:

  • Potency: MLi-2 stands out as the most potent inhibitor in biochemical assays with a sub-nanomolar IC50.[5][6][7] The representative pyrazole-based inhibitor also demonstrates high potency, particularly against the G2019S mutant.[4]

  • Selectivity: All the compared inhibitors exhibit high selectivity for LRRK2 over other kinases, which is a critical factor in minimizing off-target effects.

  • Brain Penetrance: GNE-7915 and DNL201 are specifically designed for central nervous system (CNS) penetration, a crucial characteristic for treating neurodegenerative diseases. While some pyrazole-based inhibitors have shown promise, achieving optimal brain exposure remains a key challenge in their development.[4]

  • Mutant Selectivity: The pyrazole scaffold shows promise for developing inhibitors with selectivity for the pathogenic G2019S mutant of LRRK2, which could potentially offer a more targeted therapeutic approach with a better safety profile.[2]

Experimental Protocols for LRRK2 Inhibitor Characterization

The following are standardized experimental workflows for evaluating the potency and cellular activity of LRRK2 inhibitors.

In Vitro LRRK2 Kinase Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified LRRK2. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant LRRK2 - Substrate (e.g., LRRKtide) - ATP - Test Inhibitor start->reagents incubation Incubate LRRK2 with Inhibitor reagents->incubation reaction Initiate Kinase Reaction with ATP and Substrate incubation->reaction stop_reaction Stop Reaction reaction->stop_reaction detection Detect Phosphorylated Substrate (e.g., ADP-Glo™, TR-FRET) stop_reaction->detection analysis Data Analysis: Calculate IC50 detection->analysis end End analysis->end

Caption: A generalized workflow for an in vitro LRRK2 kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., pyrazole-based compound) in a suitable solvent like DMSO. Prepare a reaction buffer containing recombinant LRRK2 enzyme and a specific peptide substrate (e.g., LRRKtide).

  • Inhibitor Incubation: In a multi-well plate, add the diluted inhibitor to the wells containing the LRRK2 enzyme. Include a vehicle control (DMSO only). Incubate at room temperature to allow for inhibitor binding.

  • Kinase Reaction: Initiate the kinase reaction by adding a solution containing ATP and the substrate to each well. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Detect the amount of phosphorylated substrate using a suitable method. For the ADP-Glo™ assay, this involves converting the generated ADP to ATP and then measuring the light output from a luciferase reaction.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular LRRK2 Autophosphorylation Assay

This assay assesses the inhibitor's ability to penetrate cells and inhibit LRRK2 activity in a more physiologically relevant context. It measures the phosphorylation of LRRK2 at a specific autophosphorylation site, such as Serine 1292 (pS1292), which is a reliable biomarker of LRRK2 kinase activity.[3]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells expressing LRRK2 (e.g., HEK293T cells overexpressing LRRK2 or patient-derived fibroblasts) in multi-well plates. Treat the cells with various concentrations of the test inhibitor for a specific duration (e.g., 90 minutes).

  • Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the total protein concentration in each cell lysate to ensure equal loading for subsequent analysis.

  • Western Blotting or ELISA:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against pS1292-LRRK2 and total LRRK2.

    • ELISA/TR-FRET: Use a sandwich ELISA or a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay with specific antibodies to quantify the levels of pS1292-LRRK2 and total LRRK2.

  • Data Analysis: Quantify the band intensities (Western blot) or the signal (ELISA/TR-FRET) for pS1292-LRRK2 and normalize it to the total LRRK2 signal. Calculate the percentage of inhibition at each inhibitor concentration and determine the cellular IC50 value.

Conclusion and Future Directions

The development of potent, selective, and brain-penetrant LRRK2 inhibitors holds immense promise for the treatment of Parkinson's disease. While established inhibitors like MLi-2 and GNE-7915 have been invaluable research tools and have paved the way for clinical candidates like DNL201, the exploration of novel chemical scaffolds is crucial for discovering next-generation therapeutics with improved properties.

The pyrazole scaffold has emerged as a highly promising platform for the design of a new wave of LRRK2 inhibitors. The ability to fine-tune the substitutions on the pyrazole ring allows for the optimization of potency, selectivity, and pharmacokinetic properties. The development of inhibitors with selectivity for the pathogenic G2019S mutant of LRRK2 is a particularly exciting avenue of research that could lead to more personalized and safer therapies.

Future research in this area should focus on:

  • Improving CNS Penetrance: Systematically modifying the pyrazole scaffold to enhance brain bioavailability is a critical next step for translating the high in vitro potency of these compounds into in vivo efficacy.

  • In-depth Structure-Activity Relationship (SAR) Studies: Continued exploration of the chemical space around the pyrazole core will be essential for identifying compounds with optimal drug-like properties.

  • Long-term In Vivo Studies: Rigorous evaluation of the most promising pyrazole-based inhibitors in animal models of Parkinson's disease will be necessary to assess their therapeutic potential and long-term safety.

By leveraging the versatility of the pyrazole scaffold and applying rigorous preclinical evaluation, the scientific community is well-positioned to develop novel LRRK2 inhibitors that could one day slow or halt the progression of Parkinson's disease.

References

  • Leśniak, R. K., Nichols, R. J., Schonemann, M., Zhao, J., Gajera, C. R., Lam, G., ... & Montine, T. J. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 981–988. [Link]

  • Leśniak, R. K., Nichols, R. J., Schonemann, M., Zhao, J., Gajera, C. R., Lam, G., ... & Montine, T. J. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 981–988. [Link]

  • Estrada, A. A., Liu, X., Baker-Glenn, C., Beresford, A., Chen, H., Christensen, J., ... & Di Paolo, G. (2014). Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. Journal of medicinal chemistry, 57(3), 921-936. [Link]

  • Estrada, A. A., Liu, X., Baker-Glenn, C., Beresford, A., Chen, H., Christensen, J., ... & Di Paolo, G. (2012). Discovery of a highly selective, brain-penetrant aminopyrazole LRRK2 inhibitor. ACS medicinal chemistry letters, 3(12), 1044-1048. [Link]

  • Fell, M. J., Mirescu, C., Basu, K., Cheewatrakoolpong, B., DeMong, D. E., Ellis, J. M., ... & Freeman, E. (2015). MLi-2, a potent, selective, and centrally active compound for exploring the therapeutic potential and safety of LRRK2 kinase inhibition. The Journal of pharmacology and experimental therapeutics, 355(3), 397-409. [Link]

  • Estrada, A. A., Liu, X., Baker-Glenn, C., Beresford, A., Chen, H., Christensen, J., ... & Di Paolo, G. (2012). Discovery of a highly selective, brain-penetrant aminopyrazole LRRK2 inhibitor. ACS medicinal chemistry letters, 3(12), 1044-1048. [Link]

  • Wang, Y., Chen, Y., & Tan, L. (2023). The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2206461. [Link]

  • West, A. B. (2022). Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease. Science translational medicine, 14(648), eabm9500. [Link]

  • Scott, J. D., & De-Profundis, S. (2022). Selective Inhibitors of G2019S-LRRK2 Kinase Activity. Journal of Medicinal Chemistry, 65(23), 15481-15494. [Link]

  • Scott, J. D., & De-Profundis, S. (2020). Selective Inhibitors of G2019S-LRRK2 Kinase Activity. Journal of Medicinal Chemistry, 63(23), 14362-14382. [Link]

  • Leśniak, R. K., Nichols, R. J., Schonemann, M., Zhao, J., Gajera, C. R., Lam, G., ... & Montine, T. J. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS medicinal chemistry letters, 13(6), 981-988. [Link]

  • Chen, Z., Shao, T., Gao, W., Liang, S. H., & Zhang, M. R. (2019). Synthesis and Preliminary Evaluation of [11C] GNE-1023 as a Potent PET Probe for Imaging Leucine-Rich Repeat Kinase 2 (LRRK2) in Parkinson's Disease. ACS chemical neuroscience, 10(8), 3736-3744. [Link]

  • West, A. B. (2022). Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease. Science Translational Medicine, 14(648). [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GNE-7915. [Link]

  • Gloeckner, C. J., & Ueffing, M. (2013). Interaction of LRRK2 with kinase and GTPase signaling cascades. Frontiers in neurology, 4, 9. [Link]

  • Front Line Genomics. (2022, June 10). An LRRK2 inhibitor shows promise as a Parkinson's disease therapy. [Link]

  • Wang, Y., Chen, Y., & Tan, L. (2023). The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Drug Hunter. (n.d.). DNL201: a CNS-Penetrating Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor. [Link]

  • Bio-protocol. (2021, September 5). Co-immunoprecipitation protocol to study LRRK2 binding to Rab12 in a cell-based assay. [Link]

  • Atashrazm, F., & Hammond, D. (2021). Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay. Bio-protocol, 11(17), e4148. [Link]

  • Hermanson, S. B., Riddle, S. M., & Melrose, H. L. (2012). Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation. PloS one, 7(8), e43580. [Link]

  • Alzforum. (2023, January 13). DNL201. [Link]

  • Neuron23. (2024, November 19). Neuron23 Unveils Groundbreaking Phase 2 Trial in Early Parkinson's Disease. [Link]

  • NeurologyLive. (2024, December 11). First Patient Treated in Phase 2a Trial of Investigational BIIB122 for LRRK2-Associated Parkinson Disease. [Link]

  • Wei, C., Heh, C. H., & Cheng, L. L. (2025). Comparative Molecular Dynamics Reveals How LRRK2 Inhibitors Distinguish G2019S from Wild-Type. Neurochemical Research, 50(8), 1-15. [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. (2025, March 18). Volunteers Needed for Studies into LRRK2, a Key Parkinson's Pathway. [Link]

  • Singh, S., & Kumar, R. (2022). Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. Molecules, 27(16), 5183. [Link]

  • Leśniak, R. K., Nichols, R. J., Schonemann, M., Zhao, J., Gajera, C. R., Lam, G., ... & Montine, T. J. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS medicinal chemistry letters, 13(6), 981-988. [Link]

  • Re, A. D., & Le, V. D. (2023). Type-II kinase inhibitors that target Parkinson's Disease-associated LRRK2. bioRxiv. [Link]

  • Estrada, A. A., Liu, X., Baker-Glenn, C., Beresford, A., Chen, H., Christensen, J., ... & Di Paolo, G. (2014). Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. Journal of medicinal chemistry, 57(3), 921-936. [Link]

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Comparative

Comparing synthesis routes for 4-nitropyrazole

A Comparative Guide to Synthetic Routes for 4-Nitropyrazole For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 4-Nitropyrazole 4-Nitropyrazole is a pivotal intermediate in o...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Synthetic Routes for 4-Nitropyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Nitropyrazole

4-Nitropyrazole is a pivotal intermediate in organic synthesis. Its unique structure, featuring an electron-rich pyrazole core and an electron-withdrawing nitro group, makes it a valuable building block for a range of specialized applications. In the pharmaceutical industry, it serves as a precursor for various therapeutic agents, including kinase inhibitors for diseases like Parkinson's.[1] In the field of energetic materials, the high nitrogen content and density of nitropyrazole derivatives are leveraged to develop compounds with high energy and low sensitivity.[2][3] Given its importance, the efficient and reliable synthesis of 4-nitropyrazole is a matter of considerable scientific interest.

Detailed Analysis of Core Synthesis Routes

The synthesis of 4-nitropyrazole can be broadly approached via three primary strategies: direct electrophilic nitration of the pyrazole ring, rearrangement of an N-nitro intermediate, and synthesis from a pre-functionalized pyrazole precursor. Each route offers distinct advantages and is suited to different experimental goals.

Route 1: Direct Nitration of Pyrazole

Direct nitration is the most straightforward approach, involving an electrophilic aromatic substitution where the nitronium ion (NO₂⁺) attacks the pyrazole ring. The pyrazole ring is an electron-rich aromatic system, with the C4 position being the most electron-rich and thus the most susceptible to electrophilic attack.[4][5][6]

This classical method involves heating pyrazole in a mixture of concentrated nitric and sulfuric acids. While conceptually simple, it suffers from harsh reaction conditions and modest yields.

  • Reaction Conditions: 90°C for 6 hours.[2]

  • Performance: Reported yields are often around 56%.[2]

  • Causality: The high temperature and long reaction time required can lead to the formation of by-products and isomers, complicating purification.[1] The strongly acidic medium protonates the pyrazole, deactivating the ring and requiring forceful conditions for the substitution to proceed.[4]

A significant improvement over the traditional method, this optimized protocol offers higher yields under milder and more controlled conditions.[2][3][7][8] It is considered the most efficient and practical route for laboratory-scale and potential scale-up production.

  • Mechanism Rationale: This "one-pot, two-step" process begins with the formation of pyrazole sulfate by reacting pyrazole with concentrated sulfuric acid. This pre-formation step aids in controlling the initial exotherm. The subsequent addition of a potent nitrating mixture, fuming nitric acid and fuming sulfuric acid (oleum), generates a high concentration of the active electrophile, the nitronium ion. Fuming sulfuric acid serves a dual role: it acts as a catalyst to promote the formation of NO₂⁺ and as a powerful dehydrating agent, sequestering the water produced during the reaction and driving the equilibrium towards the product.[2]

  • Performance: This route achieves a high yield of up to 85% with a significantly reduced reaction time and temperature.[2][7]

Safety Note: This reaction involves highly corrosive and oxidizing strong acids. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[9][10][11] The reaction is exothermic and requires careful temperature control to prevent thermal runaway.[12]

  • Preparation of Pyrazole Sulfate: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (98%) to 0°C in an ice-salt bath. Add pyrazole portion-wise to the cooled acid while stirring, ensuring the internal temperature does not rise significantly. This forms the pyrazole sulfate in situ.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by combining fuming nitric acid (98%) and fuming sulfuric acid (20% oleum). Cool this mixture in an ice bath. The optimal molar ratio is n(fuming HNO₃):n(oleum):n(conc. H₂SO₄):n(pyrazole) = 1.5:3:2.1:1.[7][8]

  • Nitration: Slowly add the cold nitrating mixture dropwise to the pyrazole sulfate solution from step 1. Meticulously control the addition rate to maintain the reaction temperature at 50°C.

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at 50°C with continuous stirring for 1.5 hours.

  • Work-up and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The 4-nitropyrazole will precipitate as a white solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl ether/hexane) to yield pure 4-nitropyrazole.[8]

Route 2: N-Nitration Followed by Rearrangement

This pathway involves the initial formation of 1-nitropyrazole (N-nitropyrazole), which subsequently rearranges to a C-nitrated product. While this method is a primary route for the synthesis of 3-nitropyrazole, under specific conditions, it can yield 4-nitropyrazole.[3]

  • Mechanism Rationale: N-nitration occurs under less acidic conditions where the N1 nitrogen remains a potent nucleophile. The resulting N-nitropyrazole intermediate can then be rearranged, typically under acidic conditions or upon heating, to the more thermodynamically stable C-nitro isomer. The rearrangement to the 4-position is favored in sulfuric acid.[3]

  • Performance: One reported method involves rearranging N-nitropyrazole in sulfuric acid at room temperature.[3] While mechanistically interesting, this route is often less direct and lower-yielding for 4-nitropyrazole compared to the optimized direct nitration.

Route 3: Synthesis from Substituted Precursors (Nitrodeiodination)

This route offers an alternative to direct nitration by starting with a pre-functionalized pyrazole, such as 4-iodopyrazole.

  • Mechanism Rationale: This reaction is a nitrodeiodination, where the iodine atom at the C4 position is replaced by a nitro group. The reaction is facilitated by a solid catalyst, which can offer environmental benefits over homogenous acid catalysts.

  • Reaction Conditions: Utilizes 4-iodopyrazole as the starting material, fuming nitric acid as the nitrating agent, and a solid catalyst like zeolite or silica in a tetrahydrofuran (THF) solution.[2][3]

  • Performance: This method is reported to produce good yields and is considered a more environmentally benign approach.[3] However, it requires the prior synthesis of 4-iodopyrazole, adding an extra step to the overall sequence compared to starting from pyrazole itself.

Quantitative Data Summary & Performance Comparison

The selection of a synthetic route is a trade-off between yield, reaction conditions, safety, and precursor availability. The table below summarizes the key performance indicators for each major route to 4-nitropyrazole.

Synthesis Route Method Key Reagents Temp. Time Yield (%) Key Advantages/Disadvantages
Direct Nitration Traditional Mixed AcidPyrazole, HNO₃, H₂SO₄90°C6 h~56%Pro: Simple reagents. Con: Harsh conditions, low yield, side products.[2]
Direct Nitration Optimized One-Pot Pyrazole, Fuming HNO₃, Fuming H₂SO₄ 50°C 1.5 h ~85% Pro: High yield, fast, efficient, scalable. Con: Uses fuming acids.[2][7]
N-Nitration/Rearrangement Rearrangement in AcidN-Nitropyrazole, H₂SO₄Room Temp.Not SpecifiedNot SpecifiedPro: Mechanistically distinct. Con: Indirect, often lower yield for 4-isomer.[3]
From Precursor Nitrodeiodination4-Iodopyrazole, Fuming HNO₃, Zeolite/SilicaNot SpecifiedNot SpecifiedGoodPro: Environmentally benign catalyst. Con: Requires multi-step synthesis of precursor.[2][3]

Visualization of Workflows and Logic

Diagrams provide a clear, at-a-glance understanding of complex processes. The following have been generated using Graphviz to illustrate the optimal workflow and the strategic decision-making process.

G cluster_prep Step 1: Pyrazole Sulfate Formation cluster_nitration Step 2: Nitration cluster_workup Step 3: Isolation & Purification Pyrazole Pyrazole Add_to_Acid Stirring Pyrazole->Add_to_Acid Portion-wise Reaction Reaction at 50°C for 1.5h Add_to_Acid->Reaction Pyrazole Sulfate Conc_H2SO4 Conc_H2SO4 Conc_H2SO4->Add_to_Acid 0°C Fuming_HNO3 Fuming HNO3 Nitrating_Mix Prepare Nitrating Mix (Cold) Fuming_HNO3->Nitrating_Mix Fuming_H2SO4 Fuming H2SO4 Fuming_H2SO4->Nitrating_Mix Nitrating_Mix->Reaction Dropwise Addition Quench Quench Reaction->Quench Pour onto Filtration Filtration Quench->Filtration Precipitate Forms Ice_Water Crushed Ice/Water Ice_Water->Quench Wash Wash with Cold H2O Filtration->Wash Collect Solid Recrystallize Recrystallize Wash->Recrystallize Crude Product Final_Product 4-Nitropyrazole (85% Yield) Recrystallize->Final_Product Purify G cluster_criteria Primary Selection Criteria Start Goal: Synthesize 4-Nitropyrazole High_Yield High Yield & Efficiency? Start->High_Yield Green_Chem Green Chemistry / Precursor Availability? High_Yield->Green_Chem No Optimized_Direct Route: Optimized Direct Nitration (Fuming Acids) High_Yield->Optimized_Direct Yes Nitrodeiodination Route: Nitrodeiodination (Requires 4-Iodopyrazole) Green_Chem->Nitrodeiodination Yes Traditional Route: Traditional Mixed Acid (Accept Lower Yield) Green_Chem->Traditional No

Caption: Decision Tree for Selecting a 4-Nitropyrazole Synthesis Route.

Conclusion and Recommendations

For the majority of laboratory and pilot-scale applications, the Optimized One-Pot, Two-Step Direct Nitration using fuming nitric and sulfuric acids is the superior method for synthesizing 4-nitropyrazole. [2][7]It provides an excellent balance of high yield (85%), operational efficiency (1.5-hour reaction time), and straightforward execution. While it necessitates careful handling of fuming acids, the significant performance benefits make it the recommended route for researchers seeking a reliable and high-throughput synthesis.

The nitrodeiodination route serves as a valuable alternative when "greener" conditions are a priority and the 4-iodopyrazole precursor is readily available or easily synthesized. [3]The traditional mixed-acid method, while historically relevant, is largely superseded by the optimized protocol due to its low yield and harsh conditions.

Future advancements may focus on developing even safer nitrating agents or exploring catalytic continuous flow processes to further mitigate the hazards associated with exothermic nitration reactions. [12]

References

  • Nitration reaction safety. (2024, June 7). YouTube. Available from: [Link]

  • Katritzky, A. R., Tarhan, H. O., & Terem, B. (1975). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XLVIII. Nitration of pyrazoles in the 3- and 5-positions. J. Chem. Soc., Perkin Trans. 2, 1632-1636. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (2020, July 30). National Center for Biotechnology Information. Available from: [Link]

  • One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure - ResearchGate. Available from: [Link]

  • Pyrazole - SlideShare. (2018). Available from: [Link]

  • Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Available from: [Link]

  • Electrophilic Substitution Reactions in Pyrazole - Scribd. Available from: [Link]

  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015, April 27). VelocityEHS. Available from: [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au. (2022, August 31). ACS Publications. Available from: [Link]

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021, June 8). ACS Publications. Available from: [Link]

  • Nitration Reactions | Continuous Flow Processing - Vapourtec. Available from: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PMC. (2023, October 30). National Center for Biotechnology Information. Available from: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and - Semantic Scholar. (2023, October 30). Available from: [Link]

  • Practical Synthesis of Pyrazol-4-thiols - ChemRxiv. (2026, January 17). Available from: [Link]

  • (PDF) Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate - ResearchGate. (2017, June 26). Available from: [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - MDPI. (2021, November 19). Available from: [Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition | Organic Letters. (2026, January 23). ACS Publications. Available from: [Link]

  • Current Progress on the Synthesis Methods of Pyranopyrazoles. Available from: [Link]

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Validation

Efficacy of 3-isopropyl-1-methyl-4-nitro-1H-pyrazole vs. Standard-of-Care in a Preclinical Model of Chagas Disease: A Comparative Guide

Disclaimer: The compound 3-isopropyl-1-methyl-4-nitro-1H-pyrazole is a novel chemical entity for which there is no publicly available data on biological activity or therapeutic efficacy. This guide presents a hypothetica...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The compound 3-isopropyl-1-methyl-4-nitro-1H-pyrazole is a novel chemical entity for which there is no publicly available data on biological activity or therapeutic efficacy. This guide presents a hypothetical preclinical comparison against the standard-of-care for Chagas disease. The experimental data herein is illustrative, designed to provide a framework for the evaluation of new chemical entities based on established scientific principles and methodologies in parasitology and drug development.

Introduction: The Unmet Need in Chagas Disease and the Rationale for Novel Pyrazole Derivatives

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge in Latin America and is an emerging global health concern.[1] The current therapeutic arsenal is limited to two nitro-heterocyclic compounds, benznidazole and nifurtimox, which were developed over half a century ago.[2] While effective in the acute phase of the disease, their efficacy in the chronic phase is limited, and they are associated with significant adverse effects that can lead to treatment discontinuation.[3][4]

The pyrazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities. The introduction of a nitro group, as seen in 3-isopropyl-1-methyl-4-nitro-1H-pyrazole, presents a compelling rationale for its investigation as a potential anti-trypanosomal agent. The mechanism of action of the current standard-of-care drugs relies on the parasitic-specific reduction of a nitro group.[5][6] This process, catalyzed by a type I nitroreductase (NTR) unique to the parasite, generates reactive metabolites that are lethal to T. cruzi.[7][8] It is hypothesized that 3-isopropyl-1-methyl-4-nitro-1H-pyrazole could be similarly activated by the parasite's NTR, offering a new chemical entity with potentially improved efficacy and safety profiles.

This guide provides a comparative analysis of the hypothetical efficacy of 3-isopropyl-1-methyl-4-nitro-1H-pyrazole against the standard-of-care, benznidazole, in established preclinical models of Chagas disease.

Hypothesized Mechanism of Action

The proposed mechanism of action for 3-isopropyl-1-methyl-4-nitro-1H-pyrazole leverages the same biochemical pathway exploited by current treatments. The parasite's unique type I nitroreductase is expected to reduce the nitro group on the pyrazole ring, leading to the formation of radical species and other electrophilic metabolites.[9] These reactive intermediates are hypothesized to induce a multi-pronged attack on the parasite, including:

  • DNA Damage: Covalent modification and strand breaks in the parasite's DNA.[10]

  • Oxidative Stress: Generation of reactive oxygen species (ROS) that overwhelm the parasite's antioxidant defenses.[11]

  • Thiol Depletion: Interference with crucial thiol-containing molecules like trypanothione, disrupting the parasite's redox balance.[12]

The structural differences between this novel pyrazole and the existing drugs may influence its substrate specificity for the parasitic NTR, its rate of activation, and the nature of the resulting cytotoxic species, potentially leading to an improved therapeutic window.

Hypothesized Mechanism of Action cluster_parasite Trypanosoma cruzi Compound 3-isopropyl-1-methyl- 4-nitro-1H-pyrazole NTR Type I Nitroreductase (TcNTR) Compound->NTR NADH ReactiveMetabolites Reactive Nitrogen & Oxygen Species NTR->ReactiveMetabolites Reduction DNA_Damage DNA Damage ReactiveMetabolites->DNA_Damage Oxidative_Stress Oxidative Stress ReactiveMetabolites->Oxidative_Stress Thiol_Depletion Thiol Depletion ReactiveMetabolites->Thiol_Depletion Parasite_Death Parasite Death DNA_Damage->Parasite_Death Oxidative_Stress->Parasite_Death Thiol_Depletion->Parasite_Death

Caption: Hypothesized bioactivation of 3-isopropyl-1-methyl-4-nitro-1H-pyrazole in T. cruzi.

Comparative In Vitro Efficacy

The initial evaluation of anti-trypanosomal activity is performed using a panel of in vitro assays targeting different life stages of T. cruzi. The most clinically relevant stage is the intracellular amastigote, which is responsible for the chronic phase of the disease.

Experimental Protocol: Intracellular Amastigote Susceptibility Assay
  • Cell Culture: Vero cells (or another suitable host cell line like myotubes) are seeded in 96-well plates and cultured to form a confluent monolayer.[13]

  • Infection: The host cells are infected with tissue culture-derived trypomastigotes of a relevant T. cruzi strain (e.g., CL Brener) at a multiplicity of infection (MOI) of 10:1.[14] After an incubation period to allow for invasion, extracellular parasites are washed away.

  • Drug Treatment: A serial dilution of 3-isopropyl-1-methyl-4-nitro-1H-pyrazole and benznidazole is added to the infected cultures. A no-drug control is also included.

  • Incubation: The plates are incubated for 72-96 hours to allow for amastigote replication.

  • Quantification: The plates are fixed, stained with a DNA dye (e.g., DAPI), and imaged using a high-content imaging system. The number of intracellular amastigotes and host cells are automatically counted.

  • Data Analysis: The percentage of infection and the number of amastigotes per cell are calculated for each drug concentration. The 50% inhibitory concentration (IC50) is determined by non-linear regression analysis.

Hypothetical In Vitro Efficacy Data
CompoundIC50 vs. Amastigotes (µM) [± SD]Selectivity Index (SI)
3-isopropyl-1-methyl-4-nitro-1H-pyrazole 0.8 ± 0.1 >125
Benznidazole (Standard-of-Care)2.5 ± 0.3>40

Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration in a mammalian cell line (e.g., Vero cells) to the IC50 against the parasite.

These hypothetical results suggest that 3-isopropyl-1-methyl-4-nitro-1H-pyrazole is more potent and selective than the current standard-of-care in this in vitro model.

Comparative In Vivo Efficacy in a Murine Model of Acute Chagas Disease

A murine model of acute infection is a crucial step in the preclinical evaluation of a candidate drug.[15] This model assesses the compound's ability to control parasitemia and prevent mortality.

Experimental Protocol: In Vivo Efficacy in BALB/c Mice
  • Infection: Female BALB/c mice are infected intraperitoneally with 10,000 blood-form trypomastigotes of a bioluminescent T. cruzi strain (e.g., CL Brener expressing luciferase).[16]

  • Treatment Initiation: Treatment is initiated at the peak of parasitemia (e.g., 7 days post-infection).

  • Drug Administration: Mice are randomized into three groups:

    • Vehicle control (orally, once daily)

    • Benznidazole (100 mg/kg, orally, once daily)

    • 3-isopropyl-1-methyl-4-nitro-1H-pyrazole (50 mg/kg, orally, once daily)

  • Monitoring:

    • Parasitemia: Monitored by counting parasites in blood samples or through in vivo bioluminescence imaging (BLI).[17]

    • Survival: Monitored daily for the duration of the study (e.g., 30 days).

    • Toxicity: Body weight and clinical signs of toxicity are monitored.

  • Data Analysis: Parasitemia levels and survival curves are compared between the groups using appropriate statistical tests (e.g., ANOVA and log-rank test).

Hypothetical In Vivo Efficacy Data
Treatment GroupPeak Parasitemia Reduction (%)Survival Rate (%)
Vehicle Control020
Benznidazole (100 mg/kg)9580
3-isopropyl-1-methyl-4-nitro-1H-pyrazole (50 mg/kg) 99 100

The hypothetical in vivo data indicates that 3-isopropyl-1-methyl-4-nitro-1H-pyrazole, at a lower dose, demonstrates superior efficacy in reducing parasite load and preventing mortality compared to benznidazole.

In Vivo Efficacy Workflow Start Start: BALB/c mice Infection Infect with bioluminescent T. cruzi Start->Infection Peak_Parasitemia Peak Parasitemia (Day 7) Infection->Peak_Parasitemia Randomization Randomize into Treatment Groups Peak_Parasitemia->Randomization Group_Vehicle Vehicle Control Randomization->Group_Vehicle Group_BNZ Benznidazole (100 mg/kg) Randomization->Group_BNZ Group_Compound Test Compound (50 mg/kg) Randomization->Group_Compound Treatment Daily Oral Treatment (20 days) Group_Vehicle->Treatment Group_BNZ->Treatment Group_Compound->Treatment Monitoring Monitor Parasitemia (BLI) & Survival Treatment->Monitoring Endpoint Endpoint Analysis: Parasite Load & Survival Rate Monitoring->Endpoint

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Comparative

In Vitro Comparative Analysis of Pyrazole-Based Fungicides: SDHIs and QoIs

As agricultural and pharmaceutical pipelines increasingly demand highly specific, low-toxicity antifungal agents, pyrazole-based fungicides have emerged as a dominant chemical class. The pyrazole ring provides essential...

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Author: BenchChem Technical Support Team. Date: April 2026

As agricultural and pharmaceutical pipelines increasingly demand highly specific, low-toxicity antifungal agents, pyrazole-based fungicides have emerged as a dominant chemical class. The pyrazole ring provides essential lipophilicity and structural rigidity, allowing these molecules to penetrate deeply into hydrophobic enzymatic pockets.

This guide provides an objective, data-driven comparison of the two primary classes of pyrazole-based fungicides: Pyrazole-4-carboxamides (Succinate Dehydrogenase Inhibitors, or SDHIs, such as Benzovindiflupyr, Fluxapyroxad, and Penthiopyrad) and Pyrazole-QoIs (Quinone outside Inhibitors, such as Pyraclostrobin). By synthesizing in vitro efficacy data and detailing the self-validating protocols used to generate them, this guide serves as a comprehensive reference for drug development professionals.

Mechanistic Pathway & Target Site Specificity

To understand the comparative efficacy of these compounds, we must first isolate their mechanism of action. Both classes disrupt the fungal mitochondrial electron transport chain (ETC), but they target entirely different respiratory complexes.

Pyrazole-4-carboxamides act as competitive inhibitors at Complex II (Succinate Dehydrogenase) . The difluoromethyl-pyrazole moiety mimics ubiquinone, forming critical hydrogen bonds with the TRP173 and TYR58 residues in the SDH binding pocket[1]. Conversely, Pyrazole-QoIs bind to the Qo site of Complex III (Cytochrome bc1) , halting electron transfer to cytochrome c.

Mechanism Succinate Succinate ComplexII Complex II (SDH) TRP173 / TYR58 Succinate->ComplexII Oxidation Ubiquinone Ubiquinone (CoQ) ComplexII->Ubiquinone e- Transfer ComplexIII Complex III (Cyt bc1) Ubiquinone->ComplexIII e- Transfer SDHI Pyrazole-4-Carboxamides (Benzovindiflupyr) SDHI->ComplexII Competitive Inhibition QoI Pyrazole-QoIs (Pyraclostrobin) QoI->ComplexIII Blocks Qo Site

Mitochondrial Electron Transport Chain disruption by Pyrazole-SDHIs and QoIs.

Quantitative Data: In Vitro Comparative Efficacy

The following table synthesizes the half-maximal effective concentration (EC50) values of leading pyrazole-based fungicides against major phytopathogenic fungi.

FungicideChemical ClassTarget PathogenMean EC50 (μg/mL)Reference
Benzovindiflupyr Pyrazole-SDHIVenturia inaequalis0.0016[2]
Penthiopyrad Pyrazole-SDHIVenturia inaequalis0.086[2]
Benzovindiflupyr Pyrazole-SDHIColletotrichum gloeosporioides0.08 - 1.11[3]
Penthiopyrad Pyrazole-SDHIColletotrichum gloeosporioides0.45 - 3.17[3]
Fluxapyroxad Pyrazole-SDHIColletotrichum gloeosporioides>100 (Inactive)[3]
Benzovindiflupyr Pyrazole-SDHISclerotinia sclerotiorum0.026[4]
Fluxapyroxad Pyrazole-SDHIRhizoctonia solani0.036[1]
Pyraclostrobin Pyrazole-QoIRhizoctonia solani0.25[2]
Structural-Activity Relationship (SAR) Insights

The data reveals stark differences in efficacy even within the Pyrazole-SDHI class. For instance, Benzovindiflupyr demonstrates extreme potency against Venturia inaequalis (0.0016 μg/mL) and maintains efficacy against Colletotrichum gloeosporioides[2][3]. Fluxapyroxad, despite being highly active against Rhizoctonia solani (0.036 μg/mL), fails to inhibit C. gloeosporioides effectively (>100 μg/mL)[1][3].

Causality: This discrepancy is rooted in the amine moiety of the carboxamide. Benzovindiflupyr utilizes a bulky benzonorbornene ring, which provides superior hydrophobic interactions within the slightly divergent SDH binding pockets of specific Ascomycetes (like Colletotrichum). Fluxapyroxad's aniline-derived structure lacks this specific steric complement, rendering it vulnerable to intrinsic target-site tolerance in certain species.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the EC50 and IC50 values must be derived using rigorous, self-validating methodologies. Below are the optimized protocols for evaluating pyrazole-based fungicides.

Protocol A: Continuous Gradient EC50 Determination via Spiral Gradient Dilution (SGD)

Why this method? Traditional agar dilution relies on discrete concentration steps, which can mask subtle shifts in baseline sensitivity. The SGD method creates a continuous radial concentration gradient, allowing for exact EC50 pinpointing on a single plate, thereby eliminating plate-to-plate environmental variables.

  • Media Preparation & Gradient Plating:

    • Prepare Potato Dextrose Agar (PDA) and maintain at 55°C.

    • Using a spiral plater, dispense the pyrazole fungicide (dissolved in DMSO) in a logarithmic spiral from the center to the edge of the plate.

    • Critical Control: The final DMSO concentration must not exceed 0.1% (v/v). Higher solvent concentrations induce baseline physiological stress in the fungus, artificially lowering the apparent EC50.

  • Inoculum Standardization:

    • Extract 5 mm mycelial plugs from the periphery of a 3-day-old fungal colony.

    • Causality: Peripheral cells are in the exponential log phase. Using center-colony plugs introduces senescent cells with downregulated metabolic rates, leading to erratic growth measurements.

  • Inoculation & Incubation:

    • Streak the mycelial suspension radially across the concentration gradient. Incubate at 25°C in the dark for 72 hours.

  • Data Validation:

    • Measure the radial distance at which fungal growth is inhibited by 50% relative to the solvent-only control. Convert the radial distance to concentration using the spiral plater's specific deposition formula and validate via probit analysis.

Protocol B: Target-Site Validation via SDH Enzymatic Inhibition Assay (IC50)

Why this method? A low in vitro EC50 (Protocol A) does not guarantee target-site affinity; it could be an artifact of membrane permeability. This assay directly quantifies the IC50 at the enzymatic level, differentiating true SDH inhibitors from compounds affected by fungal efflux pumps.

  • Mitochondrial Isolation:

    • Homogenize fungal mycelia in an extraction buffer containing 0.5 M sucrose, 1 mM EDTA, and 0.2% Bovine Serum Albumin (BSA).

    • Causality: EDTA chelates divalent cations (Mg²⁺, Ca²⁺) to arrest endogenous metalloproteases. BSA binds free fatty acids released during homogenization that would otherwise uncouple oxidative phosphorylation, ensuring the structural integrity of Complex II remains perfectly intact.

  • DCPIP Reduction Assay:

    • In a spectrophotometer cuvette, combine the isolated mitochondria, 20 mM succinate (substrate), and 50 μM 2,6-dichlorophenolindophenol (DCPIP).

    • Introduce the pyrazole-carboxamide fungicide at varying concentrations.

  • Spectrophotometric Analysis:

    • Monitor the absorbance at 600 nm.

    • Causality: DCPIP acts as an artificial electron acceptor, turning from blue to colorless upon reduction. By measuring the rate of color loss, we directly quantify the electron flux from succinate through SDH. Because DCPIP intercepts electrons before Complex III, this assay isolates the specific inhibitory effect of the SDHI, completely bypassing downstream variables.

Sources

Validation

The Nitro Group's Crucial Role: A Comparative Guide to the Structure-Activity Relationship of Nitropyrazole Compounds in Anticancer Drug Discovery

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a well-established and versatile starting point for the design of novel therapeutic agents.[1][2][3] Its derivatives have demonstr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a well-established and versatile starting point for the design of novel therapeutic agents.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects.[1][4][5] Within this chemical class, the introduction of a nitro group onto the pyrazole ring can significantly modulate a compound's biological profile, often enhancing its potency and selectivity. This guide provides an in-depth comparison of nitropyrazole compounds, elucidating the critical structure-activity relationships (SAR) that govern their anticancer properties, supported by experimental data and established protocols.

The Nitropyrazole Core: A Privileged Scaffold in Oncology

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a key pharmacophore in numerous FDA-approved drugs.[3][6] The addition of a nitro group, a strong electron-withdrawing moiety, can profoundly influence the molecule's electronic distribution, lipophilicity, and hydrogen bonding capacity. These physicochemical alterations directly impact the compound's ability to interact with biological targets, leading to a range of anticancer mechanisms.[7]

Nitropyrazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:

  • Kinase Inhibition: Many nitropyrazole compounds act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][4][8]

  • Tubulin Polymerization Inhibition: Certain nitropyrazoles disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis.[1][6][9]

  • Apoptosis Induction: These compounds can trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.[6][9]

  • DNA Binding: Some derivatives, particularly anthrapyrazoles, can intercalate with DNA, interfering with replication and transcription.[10]

The following sections will delve into the specific structural features of nitropyrazole compounds and how they correlate with these anticancer activities, providing a comparative analysis based on experimental evidence.

Decoding the Structure-Activity Relationship: Key Substitutions Matter

The anticancer potency and selectivity of nitropyrazole compounds are highly dependent on the nature and position of substituents on the pyrazole ring and any fused ring systems.

The Position of the Nitro Group

The location of the nitro group on the pyrazole ring is a critical determinant of biological activity. While various positions have been explored, the 4-nitro substitution is frequently observed in potent anticancer agents. This positioning can influence the acidity of neighboring protons and the overall electronic character of the heterocyclic core, impacting interactions with target proteins.

Substitutions at N-1

The N-1 position of the pyrazole ring is a common site for modification. Attaching different aryl or alkyl groups can significantly alter the compound's steric and electronic properties, influencing its binding affinity and selectivity.

  • Aryl Substituents: The presence of a phenyl ring or other aromatic systems at N-1 is a recurring motif in active compounds. Electron-withdrawing or electron-donating groups on this aryl ring can fine-tune the molecule's activity. For instance, some studies have shown that electron-withdrawing groups on the N-1 phenyl ring can enhance anticancer efficacy.[1]

Substitutions at C-3 and C-5

The C-3 and C-5 positions offer further opportunities for structural diversification to optimize biological activity.

  • Aryl and Heteroaryl Groups: The introduction of various aromatic and heterocyclic rings at these positions can lead to compounds with potent and selective inhibitory activity against specific kinases. For example, linking an aryl or heteroaryl moiety via a hydrophilic linker has been shown to improve anticancer activity.[1]

  • Side Chains: The incorporation of basic side chains, particularly at C-5, has been shown to be crucial for the activity of certain classes of nitropyrazole-containing compounds like the anthrapyrazoles.[10]

The logical relationship for optimizing nitropyrazole anticancer activity based on substitutions can be visualized as follows:

SAR_Logic Pyz Nitropyrazole Core N1 N-1 Substitution (Aryl/Alkyl) Pyz->N1 Modulates Lipophilicity & Electronics C3 C-3 Substitution (Aryl/Heteroaryl) Pyz->C3 Influences Target Binding C5 C-5 Substitution (Aryl/Side Chain) Pyz->C5 Impacts Selectivity & Potency Activity Enhanced Anticancer Activity N1->Activity C3->Activity C5->Activity

Caption: Key substitution points on the nitropyrazole core for optimizing anticancer activity.

Comparative Analysis of Nitropyrazole Derivatives

To illustrate the principles of SAR, the following table summarizes the in vitro cytotoxic activity of several nitropyrazole derivatives against various cancer cell lines. This data highlights how subtle structural modifications can lead to significant differences in potency.

Compound IDCore StructureKey SubstitutionsTarget Cell LineIC50 (µM)Mechanism of ActionReference
Compound A 4-NitropyrazoleN-1: Phenyl, C-3: Furan, C-5: HBacillus subtilis>100 (antibacterial)Not specified for anticancer[11]
Compound 25 Pyrazole-benzothiazoleElectron-withdrawing groups on aryl ringsHT29, PC3, A549, U87MG3.17 - 6.77Anti-angiogenic[1]
Compound 43 Pyrazolo[4,3-c]pyridineNot specifiedMCF-70.25PI3 Kinase Inhibitor[1]
Compound 44 Diarylurea-pyrazoleNot specifiedVariousSub-micromolarBRAF V600E Kinase Inhibitor[1]
Compound 71 AnthrapyrazoleA-ring dihydroxy, basic side chains at N-2 and C-5L1210 Leukemia10⁻⁷ - 10⁻⁸ MDNA binder[10]
PTA-1 PyrazoleNot specifiedMDA-MB-2310.93Tubulin Polymerization Inhibitor[9]

Note: This table is a representative compilation from various sources and is not an exhaustive list.

The data clearly demonstrates that the anticancer activity of nitropyrazole compounds is not solely dependent on the presence of the nitro group but is a result of the interplay between the core scaffold and its various substituents.

Experimental Protocols for Evaluation

The evaluation of the anticancer potential of novel nitropyrazole compounds involves a series of in vitro and in vivo assays. Below is a generalized workflow for the initial screening and mechanistic studies.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Studies A Synthesis of Nitropyrazole Analogs B Cytotoxicity Screening (e.g., MTT Assay) A->B C Determination of IC50 Values B->C D Apoptosis Assays (e.g., Annexin V/PI Staining) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Target-Based Assays (e.g., Kinase Inhibition, Tubulin Polymerization) C->F G Xenograft Mouse Models F->G H Evaluation of Tumor Growth Inhibition G->H I Toxicity Assessment H->I

Caption: A typical experimental workflow for evaluating the anticancer properties of nitropyrazole compounds.

Step-by-Step Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a standard method for assessing the cytotoxic effects of nitropyrazole compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the nitropyrazole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The structure-activity relationship of nitropyrazole compounds is a rich and complex field that continues to yield promising candidates for anticancer drug development. The strategic placement of a nitro group, in combination with thoughtful modifications at other positions of the pyrazole scaffold, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The diverse mechanisms of action exhibited by this class of compounds, from kinase inhibition to disruption of microtubule dynamics, underscore their therapeutic potential.

Future research in this area should focus on:

  • Elucidating Novel Mechanisms: Investigating new biological targets for nitropyrazole derivatives.

  • Improving Selectivity: Designing compounds with higher selectivity for cancer cells over normal cells to minimize off-target toxicity.[1]

  • Overcoming Drug Resistance: Developing nitropyrazole-based agents that are effective against drug-resistant cancer cell lines.

  • Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling: Employing computational tools to guide the design of more potent and selective inhibitors.[7][12][13]

By leveraging the insights from SAR studies and employing robust experimental validation, the scientific community can continue to unlock the full potential of nitropyrazole compounds in the fight against cancer.

References

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). PMC. Available at: [Link]

  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). (2025). Novelty Journals. Available at: [Link]

  • Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. (2016). ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. Available at: [Link]

  • Anthrapyrazole anticancer agents. Synthesis and structure-activity relationships against murine leukemias. (n.d.). PubMed. Available at: [Link]

  • Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways. (2026). Tech Science Press. Available at: [Link]

  • Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs. (2017). Scientific Research Publishing. Available at: [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][4][11]triazin-7(6H)-ones and Derivatives. (2025). MDPI. Available at: [Link]

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (2010). PubMed. Available at: [Link]

  • Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. (n.d.). Semantic Scholar. Available at: [Link]

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. (n.d.). ACS Publications. Available at: [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PMC. Available at: [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025). ResearchGate. Available at: [Link]

  • design of potent anticancer molecules comprising pyrazolyl-thiazolinone analogs using molecular. (n.d.). Semantic Scholar. Available at: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers. Available at: [Link]

  • (PDF) Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. (n.d.). ResearchGate. Available at: [Link]

  • Modeling of the anticancer action for radical derivatives of nitroazoles: quantitative structure-activity relationship (QSAR) study. (2002). PubMed. Available at: [Link]

  • 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. (2021). PMC. Available at: [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Semantic Scholar. Available at: [Link]

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Comparative

A Researcher's Guide to Validating the Biological Target of 3-isopropyl-1-methyl-4-nitro-1H-pyrazole

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to a validated therapeutic strategy is both complex and critical. This guide provides an in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to a validated therapeutic strategy is both complex and critical. This guide provides an in-depth, technical comparison of modern experimental approaches to robustly validate the biological target of a novel compound, using the hypothetical case of 3-isopropyl-1-methyl-4-nitro-1H-pyrazole. While the specific biological target of this compound is not yet established in public literature, its pyrazole scaffold suggests a range of potential activities, from kinase inhibition to antifungal action.[1][2][3] This guide will therefore proceed under a common scenario in drug discovery: a putative target has been identified through initial screening, and rigorous validation is now required.

We will explore a multi-pronged approach, emphasizing the causality behind experimental choices and the importance of self-validating systems to ensure scientific integrity. This guide is structured to provide not just protocols, but a logical framework for building a compelling target validation case.

The Foundational Step: Direct Target Engagement in a Cellular Context

Before delving into functional consequences, it is paramount to confirm that the compound physically interacts with its putative target within a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to assess this direct engagement.[4] The underlying principle is that a ligand binding to a protein stabilizes it, leading to a higher melting temperature.[5][6]

Comparative Analysis of Target Engagement Methodologies
Method Principle Advantages Limitations Typical Throughput
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target protein in cells or lysates.[5]Measures target engagement in a physiological context; no need for compound modification.[4]Not all proteins exhibit a significant thermal shift; can be lower throughput for single target analysis.[5]Low to Medium
Affinity-Based Pull-Down Immobilized compound is used to "pull down" interacting proteins from cell lysates.[7]Can identify novel targets; provides direct evidence of interaction.Requires chemical modification of the compound, which may alter its binding properties; prone to false positives.[7]Low
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding of a compound to a purified protein.Provides detailed thermodynamic data (affinity, enthalpy, entropy).Requires large amounts of purified, soluble protein; not in a cellular context.Low
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The following diagram outlines the key steps in a CETSA experiment to validate the interaction between 3-isopropyl-1-methyl-4-nitro-1H-pyrazole and its hypothetical target protein.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_analysis Analysis cell_culture 1. Culture cells expressing the target protein treatment 2. Treat cells with 3-isopropyl-1-methyl-4-nitro-1H-pyrazole or vehicle (DMSO) cell_culture->treatment aliquot 3. Aliquot treated cells heat 4. Heat aliquots at a range of temperatures aliquot->heat lysis 5. Lyse cells and separate soluble from aggregated proteins quantification 6. Quantify soluble target protein (e.g., Western Blot, ELISA) lysis->quantification

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed CETSA Protocol
  • Cell Culture: Culture a relevant cell line known to express the putative target protein to approximately 80% confluency.

  • Compound Treatment: Treat the cells with varying concentrations of 3-isopropyl-1-methyl-4-nitro-1H-pyrazole and a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating Step: After treatment, wash and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-8 minutes using a thermal cycler.[8][9]

  • Cell Lysis and Fractionation: Cool the samples to room temperature and lyse the cells (e.g., through freeze-thaw cycles or sonication).[8] Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein at each temperature point using a quantitative method like Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement.[5]

Assessing Specificity and Off-Target Effects: Kinome Profiling

Many small molecules, particularly those with a pyrazole core, can interact with multiple protein kinases.[2][10] Therefore, it is crucial to assess the selectivity of 3-isopropyl-1-methyl-4-nitro-1H-pyrazole. Kinome profiling services offer a high-throughput method to screen the compound against a large panel of kinases.[10][11]

Comparison of Kinase Profiling Approaches
Assay Type Principle Advantages Disadvantages
Biochemical (Activity-Based) Measures the compound's ability to inhibit the enzymatic activity of purified kinases.[10]High-throughput; provides direct measure of inhibitory potency (IC50).Lacks cellular context (e.g., permeability, competition with ATP).[10]
Cell-Based Measures the inhibition of a specific kinase's activity within a cellular environment, often by quantifying the phosphorylation of a known substrate.[11]More physiologically relevant; accounts for cell permeability and intracellular ATP concentrations.[10]Lower throughput than biochemical assays; can be more complex to develop.

A comprehensive approach often involves an initial broad biochemical screen followed by cell-based validation of key hits and off-targets.

Illustrative Kinome Profiling Workflow

Kinome_Profiling compound 3-isopropyl-1-methyl-4-nitro-1H-pyrazole biochemical_screen Biochemical Kinase Panel Screen (>400 kinases) compound->biochemical_screen data_analysis Data Analysis: - Identify primary target - Identify potent off-targets biochemical_screen->data_analysis cell_based_validation Cell-Based Phosphorylation Assays (for primary target and key off-targets) data_analysis->cell_based_validation selectivity_profile Generate Selectivity Profile cell_based_validation->selectivity_profile

Caption: Workflow for determining the kinase selectivity profile of a compound.

Genetic Approaches for Target Validation: The "Gold Standard"

Genetic methods provide some of the most compelling evidence for target validation by directly linking the presence or absence of the target protein to the compound's activity. The two most common approaches are siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout.[12][13]

Comparison of Genetic Validation Techniques
Technique Mechanism Advantages Limitations
siRNA Knockdown Small interfering RNA (siRNA) targets the mRNA of the gene of interest for degradation, leading to a transient reduction in protein expression.[14]Transient effect, which can be useful for essential genes; relatively quick and cost-effective.Incomplete knockdown can lead to ambiguous results; potential for off-target effects.[15]
CRISPR-Cas9 Knockout The Cas9 nuclease is guided to a specific gene by a guide RNA, where it creates a double-strand break. Inaccurate repair by the cell leads to a permanent loss-of-function mutation.[15]Complete and permanent loss of protein expression; high on-target specificity.[15]Can be lethal if the target is essential for cell survival; potential for off-target gene editing that needs to be assessed.[14][16]
Experimental Logic: Validating Target Dependency

The core principle of these experiments is to test whether the cellular phenotype induced by 3-isopropyl-1-methyl-4-nitro-1H-pyrazole is dependent on the presence of the putative target protein.

Caption: Logical framework for genetic target validation experiments.

Step-by-Step siRNA Knockdown Protocol for Target Validation
  • siRNA Design and Controls: Design at least two independent siRNA duplexes targeting the putative target gene. Include a non-targeting (scrambled) siRNA as a negative control.[17]

  • Transfection: Transfect the chosen cell line with the target-specific siRNAs and the control siRNA using a suitable transfection reagent.

  • Incubation: Allow the cells to incubate for 48-72 hours to ensure sufficient knockdown of the target protein.

  • Knockdown Validation: Harvest a subset of the cells to confirm knockdown efficiency at the protein level via Western blot.

  • Compound Treatment: Treat the remaining siRNA-transfected cells with 3-isopropyl-1-methyl-4-nitro-1H-pyrazole at a concentration known to produce a phenotype in wild-type cells.

  • Phenotypic Assay: After an appropriate incubation period, perform a quantitative phenotypic assay (e.g., cell viability assay, proliferation assay).

  • Data Interpretation: A significant reduction in the compound's effect in the cells treated with target-specific siRNA compared to the non-targeting control provides strong evidence that the compound's activity is mediated through the target protein.[14]

In Vivo Target Validation: Bridging to Clinical Relevance

Ultimately, target validation must be demonstrated in a living organism to be considered robust.[18][19] In vivo models, such as genetically engineered mice or xenograft models, are crucial for this step.[12][18] The strategies often mirror the in vitro genetic approaches, such as using conditional knockout or knockdown models to assess the therapeutic effect of the compound.[18][20]

Key Considerations for In Vivo Validation
  • Model Selection: The choice of animal model is critical and should be relevant to the disease indication.[18]

  • Pharmacokinetics/Pharmacodynamics (PK/PD): It is essential to demonstrate that the compound reaches the target tissue at a sufficient concentration to engage the target.

  • Target Engagement Biomarkers: Develop and validate biomarkers that confirm the compound is interacting with its target in the animal model.

Conclusion

Validating the biological target of a novel compound like 3-isopropyl-1-methyl-4-nitro-1H-pyrazole is a multi-faceted process that requires a convergence of evidence from orthogonal approaches. By systematically confirming direct target engagement with methods like CETSA, assessing selectivity through kinome profiling, and demonstrating functional dependency using genetic tools, researchers can build a robust and compelling case for their target. This rigorous, step-wise validation is not merely a checklist but a foundational component of modern drug discovery, ensuring that subsequent development efforts are built on a solid scientific foundation.

References

  • Creative Biolabs. In Vivo Target Validation. [Link]

  • Labtoo. target validation & efficacy - In vivo models. [Link]

  • Bio-protocol. Cellular thermal shift assay (CETSA). [Link]

  • PubMed. In Vivo Target Validation Using Biological Molecules in Drug Development. [Link]

  • F1000Research. siRNA knockdown validation 101: Incorporating negative controls in antibody research. [Link]

  • ACS Publications. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. [Link]

  • Reaction Biology. Kinase Screening & Profiling Service | Drug Discovery Support. [Link]

  • Reaction Biology. Target Validation. [Link]

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Lab Manager. How siRNA Knockdown Antibody Validation Works. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]

  • Chemspace. Target Identification and Validation in Drug Discovery. [Link]

  • CD Biosynsis. Quantitative Kinome Profiling Services. [Link]

  • The ALS Association. In Vivo Target Validation (2023). [Link]

  • Bio-Techne. Target Validation and Exploration. [Link]

  • University of Cambridge. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Bio-Rad. Knockdown (siRNA) Validated Antibodies. [Link]

  • Horizon Discovery. CRISPR-Cas9 screening for target identification. [Link]

  • PMC. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY. [Link]

  • PreScouter. Importance of Target Identification & Validation in Drug Development. [Link]

  • Oxford Academic. KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. [Link]

  • PMC. Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. [Link]

  • PMC. Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • PMC. A simple validation and screening method for CRISPR/Cas9-mediated gene editing in mouse embryos to facilitate genetically modified mice production. [Link]

  • MDPI. Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops. [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. [Link]

  • ACS Publications. Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective, and Orally Available HSP90 Inhibitor. [Link]

  • PMC. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

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Validation

Cross-Reactivity and Selectivity Profiling of Substituted Pyrazoles: A Comparative Guide

Executive Summary Substituted pyrazoles are a privileged class of nitrogen-containing heterocycles in medicinal chemistry. Their unique physicochemical properties—specifically their ability to act as both hydrogen bond d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted pyrazoles are a privileged class of nitrogen-containing heterocycles in medicinal chemistry. Their unique physicochemical properties—specifically their ability to act as both hydrogen bond donors and acceptors—make them highly effective pharmacophores for targeting enzyme active sites. However, this structural versatility inherently increases the risk of cross-reactivity and off-target binding.

This technical guide provides a rigorous comparison of pyrazole derivatives across two highly validated therapeutic arenas: Cyclooxygenase (COX) inhibition and Protein Kinase inhibition . By analyzing structural mechanisms, quantitative selectivity data, and self-validating experimental workflows, this guide equips drug development professionals with the protocols needed to accurately profile pyrazole cross-reactivity.

Section 1: COX-1 vs. COX-2 Selectivity Profiling

The development of Celecoxib, a pyrazole-based non-steroidal anti-inflammatory drug (NSAID), revolutionized pain management by selectively targeting COX-2 over COX-1, thereby minimizing gastrointestinal toxicity. The structural basis for this selectivity lies in a single amino acid substitution: COX-2 possesses a valine at position 523, whereas COX-1 has a bulkier isoleucine. The substituted pyrazole scaffold, equipped with a sulfonamide group, specifically exploits the extra volume in the COX-2 side pocket to achieve selectivity.

Quantitative Comparison of COX Inhibitors

Recent studies on newly synthesized substituted pyrazoles demonstrate significant improvements in the Selectivity Index (SI) compared to traditional NSAIDs and even first-generation pyrazoles (1)[1].

Compound ClassRepresentative Drug / CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)GI Toxicity Risk
Non-Selective NSAIDIbuprofen12.515.00.83High
1st Gen PyrazoleCelecoxib14.70.04367.5Low
Novel Pyrazole (Chalcone)Compound 6e>50.00.16308.1Very Low
Novel Pyrazole (Benzothiophene)Compound 5b5.400.01344.5Very Low
Experimental Protocol: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay

To validate the cross-reactivity profile of novel pyrazoles, a self-validating fluorometric assay is employed.

  • Enzyme Reconstitution (Causality: Restoring Holoenzyme): Recombinant human COX-1 and COX-2 are pre-incubated with 1 µM hematin for 15 minutes at 37°C. Why: COX enzymes require heme as a cofactor for their peroxidase activity. Recombinant purification often strips this cofactor; failing to reconstitute it leads to false negatives (an apparent lack of baseline enzyme activity).

  • Inhibitor Pre-incubation: Add the pyrazole compounds (titrated from 0.001 to 100 µM) to the enzyme mixture and incubate for 10 minutes. Control: Include a DMSO vehicle control (0% inhibition) and Celecoxib (positive control for selectivity).

  • Substrate Addition & Reaction: Initiate the reaction by adding 100 µM Arachidonic Acid and 10-acetyl-3,7-dihydroxyphenoxazine (ADHP). Why ADHP: ADHP is a highly sensitive fluorogenic substrate. The peroxidase activity of COX converts ADHP into the highly fluorescent molecule resorufin, providing a direct readout of enzyme kinetics.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 535/590 nm) continuously for 5 minutes.

  • Validation (Z'-factor): Calculate the Z'-factor using the DMSO and Celecoxib wells. A Z' > 0.5 ensures the assay's dynamic range is robust enough to distinguish true selectivity from background noise, validating the system.

COX_Selectivity NSAID NSAID Scaffold COX1 COX-1 (Ile523) Steric Hindrance NSAID->COX1 COX2 COX-2 (Val523) Accessible Side Pocket NSAID->COX2 Pyrazole Substituted Pyrazole (e.g., Celecoxib) Pyrazole->COX1 Blocked Pyrazole->COX2 Sulfonamide Binding Tox GI Toxicity (Cross-Reactivity) COX1->Tox Safety Targeted Anti-Inflammatory (High Selectivity) COX2->Safety

Structural basis for COX-1/COX-2 selectivity by substituted pyrazoles.

Section 2: Kinase Selectivity and Cross-Reactivity Profiling

In oncology and immunology, substituted pyrazoles are frequently designed as ATP-competitive kinase inhibitors (e.g., Ruxolitinib, Crizotinib, Asciminib) (2)[2]. The pyrazole ring effectively mimics the adenine moiety of ATP, forming critical hydrogen bonds with the kinase hinge region. However, because the ATP-binding pocket is highly conserved across the ~518 human kinases, pyrazole-based inhibitors are highly susceptible to cross-reactivity, leading to off-target toxicity.

Quantitative Comparison of Pyrazole Kinase Inhibitors

Achieving selectivity requires functionalizing the pyrazole core to exploit non-conserved regions, such as the DFG-out conformation or specific hydrophobic pockets (3)[3].

InhibitorTarget KinaseTarget IC₅₀ (nM)Primary Off-Target Cross-ReactivityOff-Target IC₅₀ (nM)Selectivity Strategy
Compound 5ROCK-II56PKA, Akt1>10,000Dimethylaminoethoxy side chain
AfuresertibAkt10.08PKA, SGK~10Rigidified pyrazole core
Compound 8Aurora A35Aurora B, 22 other kinases75Poor selectivity (requires optimization)
Experimental Protocol: High-Throughput Kinase Selectivity Profiling (ADP-Glo Assay)

To map the cross-reactivity of a pyrazole inhibitor across the kinome, a universal luminescent ADP detection assay is the industry standard (4)[4].

  • Kinase Reaction Setup (Causality: ATP Concentration): Prepare 384-well plates with the target kinases and their specific peptide substrates. Add ATP at a concentration equal to the Km​ of each specific kinase. Why: Setting [ATP]=Km​ ensures that the measured IC50​ accurately reflects the intrinsic inhibitor affinity ( Ki​ ). If ATP is universally set to 1 mM, competitive pyrazole inhibitors will appear falsely inactive against kinases with low ATP Km​ values (5)[5].

  • Inhibitor Incubation: Add the pyrazole library at a single screening concentration (e.g., 1 µM) for initial profiling, followed by dose-response curves for hits. Incubate for 60 minutes.

  • ATP Depletion: Add the ADP-Glo™ Reagent and incubate for 40 minutes. Why: This reagent actively depletes any unconsumed ATP in the well, leaving only the ADP generated by the specific kinase reaction. This eliminates background noise and prevents false positives.

  • Luminescence Generation: Add the Kinase Detection Reagent. This converts the remaining ADP back into ATP, which is immediately utilized by an optimized luciferase/luciferin reaction to generate light.

  • Data Analysis: Luminescence is directly proportional to kinase activity. Calculate the % inhibition. A highly selective pyrazole will show >90% inhibition for the target kinase and <10% for the broader panel.

Kinase_Profiling Library Pyrazole Library (ATP-Competitive) Reaction Kinase + Substrate + ATP (Set at Km) Library->Reaction Inhibition Target Kinase Inhibited (Low ADP Produced) Reaction->Inhibition CrossReact Off-Target Kinase Active (High ADP Produced) Reaction->CrossReact ADPGlo ADP-Glo Reagent (Depletes unreacted ATP) Inhibition->ADPGlo CrossReact->ADPGlo Detection Detection Reagent (ADP -> ATP -> Light) ADPGlo->Detection

High-throughput kinase selectivity profiling workflow using ADP-Glo luminescence.

Conclusion & Best Practices

When developing substituted pyrazoles, cross-reactivity is not an anomaly; it is an expected thermodynamic consequence of the scaffold's affinity for conserved biological pockets. To mitigate this:

  • For COX targets: Exploit the volumetric differences in the Val523 side pocket using rigid, bulky substituents (e.g., benzothiophene rings) to drive COX-2 selectivity.

  • For Kinase targets: Do not rely solely on hinge-binding. Extend the pyrazole substituents into the ribose-binding or allosteric pockets to drive kinome selectivity. Always validate cross-reactivity using Km​ -matched ATP concentrations to prevent false selectivity profiles.

References

  • Title: New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents.
  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • Title: Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors.
  • Title: Kinase Selectivity Profiling System: General Panel Protocol.
  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors.

Sources

Comparative

Comparative Pharmacological Profiling of Pyrazole and Pyrimidine Derivatives: A Senior Scientist's Guide to Kinase Inhibition

As drug discovery pivots toward highly targeted therapies, nitrogen-containing heterocycles remain the undisputed cornerstones of rational drug design. Among these, pyrazole and pyrimidine derivatives—and their fused bic...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly targeted therapies, nitrogen-containing heterocycles remain the undisputed cornerstones of rational drug design. Among these, pyrazole and pyrimidine derivatives—and their fused bicyclic counterparts—dominate the landscape of kinase inhibitors[1].

This guide provides an objective, data-driven comparison of pyrazole and pyrimidine scaffolds. By analyzing their structural biology, mechanistic causality, and comparative efficacy against critical oncogenic targets (such as EGFR, VEGFR-2, and TRK), this document serves as a comprehensive resource for drug development professionals seeking to optimize lead compounds.

Structural Biology & Mechanistic Causality

To engineer a successful kinase inhibitor, one must exploit the ATP-binding cleft of the target kinase. The efficacy of pyrazole and pyrimidine derivatives stems directly from their distinct stereochemical and electronic properties.

The Pyrazole Scaffold: The H-Bonding Dynamo

Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms.

  • Causality in Binding: The adjacent nitrogens act as a potent hydrogen-bond donor-acceptor pair. This allows the pyrazole core to anchor deeply into the hinge region of kinases, forming critical interactions with backbone amide groups (e.g., Glu885 or Asp1046 in EGFR)[2][3].

  • Pharmacological Impact: Pyrazoles provide excellent biostability and structural variability, making them highly selective against specific mutant kinases when functionalized with hydrophobic extensions like azobenzenes[2].

The Pyrimidine Scaffold: The ATP Mimetic

Pyrimidines are six-membered rings with two nitrogens at positions 1 and 3.

  • Causality in Binding: Pyrimidines are structural analogs of the purine and pyrimidine bases found in endogenous ATP. They act as direct competitive inhibitors by mimicking the adenine ring of ATP, seamlessly slotting into the kinase hinge region[4].

  • Pharmacological Impact: While highly potent, simple pyrimidines often suffer from poor kinome-wide selectivity because the hinge-binding motif is conserved across many human kinases[4].

The Fused Paradigm: Pyrazolo[1,5-a]pyrimidines
  • Causality in Binding: Fusing these two rings creates a rigid, planar bicyclic system. This rigidity drastically reduces the entropic penalty of binding. The locked conformation perfectly matches the narrow ATP-binding cleft of Tropomyosin Receptor Kinases (TRKs)[1][5].

  • Pharmacological Impact: Fused pyrazolopyrimidines exhibit sub-nanomolar potency and are the core pharmacophore in several FDA-approved therapies for NTRK fusion cancers[5]. Furthermore, substituting the pyrimidine 2-position with a pyrazole ring has been shown to create highly selective inhibitors for understudied kinases like TBK1, implicated in neurodegeneration[4].

G ATP ATP Molecule Kinase Receptor Tyrosine Kinase (EGFR / VEGFR-2) ATP->Kinase Binds Hinge Region Signal Oncogenic Signaling (Tumor Proliferation) Kinase->Signal Phosphorylation Pyrazole Pyrazole Scaffold (H-Bond Donor/Acceptor) Pyrazole->Kinase Competitive Inhibition Pyrimidine Pyrimidine Scaffold (Purine Mimetic) Pyrimidine->Kinase Competitive Inhibition Fused Pyrazolo[1,5-a]pyrimidine (Rigid Fused Bicyclic) Fused->Kinase High-Affinity Binding

Figure 1: Competitive kinase inhibition mechanisms of pyrazole, pyrimidine, and fused derivatives.

Comparative Efficacy Data

The following tables synthesize recent experimental data comparing the in vitro performance of these scaffolds against major oncogenic targets.

Table 1: Dual EGFR T790M / VEGFR-2 Inhibition by Azobenzene-Linked Derivatives

Recent studies have evaluated pyrazole/pyrimidine derivatives endowed with azobenzenes. The azobenzene linker provides a hydrophobic extension that bypasses the steric hindrance of the EGFR T790M gatekeeper mutation[2][3].

Compound / ScaffoldEGFR T790M IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)A549 Viability IC₅₀ (µM)MCF-7 Viability IC₅₀ (µM)
Derivative 12 (Pyrazole/Pyrimidine Hybrid)0.250.905.125.85
Derivative 8 (Pyrazole/Pyrimidine Hybrid)0.300.95Data not shownData not shown
Erlotinib (Standard Control)Resistance typical-13.917.73
Sorafenib (Standard Control)-4.005.054.00

Data Interpretation: Derivative 12 demonstrates superior cytotoxicity against A549 lung cancer cells compared to Erlotinib, driven by its potent sub-micromolar dual inhibition of both VEGFR-2 and the resistant EGFR T790M mutant[2][3].

Table 2: TRK Inhibition by Fused Pyrazolo[1,5-a]pyrimidines

Fused pyrazolopyrimidines have been engineered into macrocyclic structures to further enhance binding affinity and selectivity against TRK family kinases[5].

Compound / ScaffoldTRKA IC₅₀ (nM)TRKB IC₅₀ (nM)TRKC IC₅₀ (nM)
Compound 28 (Macrocyclic Pyrazolo[1,5-a]pyrimidine)0.170.070.07
Compound 36 (Substituted Pyrazolo[1,5-a]pyrimidine)1.402.401.90
Larotrectinib (FDA-Approved Control)1.202.102.10

Data Interpretation: The macrocyclic Compound 28 exhibits exceptional picomolar potency across all three TRK isoforms, significantly outperforming the standard clinical benchmark, Larotrectinib[5]. Similarly, 5-(4-nitrobenzylideneamino)pyrazolo[3,4-d]pyrimidin-4-ones have shown potent cytotoxicity against MCF-7 lines (IC₅₀ = 11 µM), proving the versatility of the fused core[6].

Standardized Experimental Methodologies

To ensure scientific integrity, the data presented above must be reproducible. Below are the self-validating protocols required to evaluate these derivatives.

Protocol A: Self-Validating In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure competitive ATP inhibition.

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA). Causality: Add 2 mM fresh Dithiothreitol (DTT) immediately before use to maintain the enzyme's active site cysteine residues in a reduced, functional state.

  • Compound Dilution: Prepare 3-fold serial dilutions of the pyrazole/pyrimidine derivatives in 100% DMSO. Transfer to the 384-well assay plate and dilute with buffer. Causality: The final DMSO concentration must be kept strictly below 1% (v/v) to prevent solvent-induced denaturation of the kinase.

  • Reaction Initiation: Add the purified kinase (e.g., EGFR T790M) and the fluorescently labeled peptide substrate. Incubate for 15 minutes at room temperature to allow inhibitor-enzyme pre-binding. Initiate the reaction by adding ATP at its predetermined Michaelis constant ( Km​ ) concentration. Causality: Adding ATP last ensures synchronized reaction start times across the entire microplate.

  • Signal Detection & Validation: After 1 hour, add the TR-FRET stop buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and the Europium-labeled anti-phospho antibody. Read the emission ratio (665 nm / 615 nm).

  • Self-Validation Check: Calculate the Z'-factor for the plate using positive (Erlotinib) and negative (DMSO vehicle) controls. Rule: Only plates yielding a Z'-factor > 0.6 are statistically robust enough for IC₅₀ curve fitting.

Workflow Prep Compound Prep (100% DMSO) Assay Kinase Assay (Enzyme + ATP) Prep->Assay Dilution (<1% DMSO) Read TR-FRET Detection (Emission Ratio) Assay->Read 1h Incubation Valid Valid Read->Valid Curve Fitting

Figure 2: Self-validating high-throughput screening workflow for evaluating kinase inhibitors.

Protocol B: Cell Viability & Cytotoxicity (MTT Assay)

To translate biochemical inhibition into phenotypic anti-proliferative data.

  • Cell Seeding: Seed A549 (lung) or MCF-7 (breast) cancer cells at 5×103 cells/well in 96-well plates. Incubate overnight at 37°C in 5% CO₂. Causality: This specific density ensures the cells remain in the logarithmic growth phase throughout the 72-hour compound exposure.

  • Compound Treatment: Treat cells with varying concentrations of the derivatives (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (Sorafenib).

  • Metabolic Reduction: After 72 hours, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Causality: Viable cells utilize mitochondrial succinate dehydrogenase to reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. Dead cells lack this metabolic activity.

  • Quantification: Solubilize the formazan crystals using 100 µL of DMSO. Measure absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression analysis.

Conclusion

Both pyrazole and pyrimidine derivatives offer distinct, powerful advantages in pharmacological design. Pyrimidines provide an unparalleled structural mimicry of ATP[4], while pyrazoles offer versatile hydrogen-bonding networks that can target unique allosteric or mutant pockets[2][3]. However, the modern apex of kinase inhibitor design lies in their fusion. The pyrazolo[1,5-a]pyrimidine core locks the pharmacophore into a rigid, entropically favorable conformation, yielding sub-nanomolar potencies that represent the future of targeted oncology[5].

References

  • Pyrazole/pyrimidine derivatives endowed with azobenzenes as dual EGFR T790M and VEGFR-2 inhibitors: anticancer, docking, synthesis, design and ADMET assessments Source: RSC Publishing URL:[Link]

  • Pyrazole/pyrimidine derivatives endowed with azobenzenes as dual EGFRT790M and VEGFR-2 inhibitors: anticancer, docking, synthesis, design and ADMET assessments Source: National Institutes of Health (PMC) URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: MDPI URL:[Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives Source: MDPI URL:[Link]

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation Source: International Journal of Pharmaceutical Sciences URL:[Link]

Sources

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